molecular formula C60H86N4O22 B238301 Avidinorubicin CAS No. 135447-13-1

Avidinorubicin

Cat. No.: B238301
CAS No.: 135447-13-1
M. Wt: 1215.3 g/mol
InChI Key: SFEBZOMBQNNUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avidinorubicin (CAS 135447-13-1) is a novel chemical entity within the anthracycline family of compounds, isolated from the cultured broth of Streptomyces avidinii . Research indicates it possesses a unique biological profile, specifically demonstrating the ability to inhibit thrombin-induced platelet aggregation with an IC50 of 7.9 µM . This suggests potential research applications in studying cardiovascular diseases and thrombotic disorders. Structurally, Avidinorubicin is characterized by a molecular formula of C60H86N4O22 and a molecular weight of 1215.35 g/mol . It is distinguished from other anthracyclines by possessing two units of a novel aminosugar, avidinosamine, in place of the sugar groups found in related compounds like decilorubicin . As a member of the anthracycline class, its proposed mechanism of action may involve interaction with nucleic acids, potentially through intercalation with DNA or inhibition of topoisomerase enzymes, mechanisms well-documented for other anthracyclines such as daunorubicin and idarubicin . This product is intended for Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications. Researchers should handle this compound in accordance with laboratory safety protocols.

Properties

IUPAC Name

4-[6-[4-amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86N4O22/c1-24-44(68)31(63(9)10)23-76-55(24)80-33-20-57(5,74)19-29-39(33)47(71)41-42(46(29)70)48(72)40-28(45(41)69)14-15-30-51(40)85-56-49(73)43(64(11)12)54(60(30,8)86-56)84-38-22-59(7,62)53(27(4)79-38)83-37-21-58(6,61)52(26(3)78-37)82-36-18-32(75-13)50(25(2)77-36)81-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-38,43-44,49-50,52-56,68,70-71,73-74H,16-23,61-62H2,1-13H3,(H,65,66)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEBZOMBQNNUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(COC1OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)N)(C)N)N(C)C)O)O)(C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H86N4O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135447-13-1
Record name Avidinorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135447131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Avidinorubicin: Structural Architecture and Chemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Research Guide[1]

Executive Summary

Avidinorubicin is a rare, naturally occurring anthracycline antibiotic isolated from Streptomyces avidinii (strain NR0576).[1][2] Unlike its clinically ubiquitous relatives doxorubicin and daunorubicin, which are primarily utilized for their cytotoxic DNA-intercalating properties in oncology, Avidinorubicin is distinguished by a unique pharmacological profile: it functions primarily as a platelet aggregation inhibitor (IC₅₀ = 7.9 µM against thrombin-induced aggregation).[1][3]

Chemically, it is a macromolecular anthracycline (MW 1,214 Da) characterized by the presence of a novel amino sugar, avidinosamine .[1][4] This guide provides a comprehensive technical breakdown of its structure, physicochemical behavior, and isolation methodologies, serving as a definitive reference for researchers investigating non-classical anthracyclines.[1]

Critical Disambiguation: Do not confuse Avidinorubicin (the specific natural product) with "Avidin-Doxorubicin conjugates" (biotechnological constructs used for pre-targeted drug delivery).[1] This guide focuses exclusively on the natural product.

Structural Architecture

Avidinorubicin belongs to the macromolecular anthracycline class, sharing a structural lineage with decilorubicin .[1] Its uniqueness stems from specific glycosylation patterns that alter its solubility and target binding affinity compared to standard anthracyclines.

Chemical Identity[1][5][6]
PropertySpecification
IUPAC Name Complex natural product; see structural definition below
Molecular Formula C₆₀H₈₆N₄O₂₂
Molecular Weight 1,214.38 g/mol
Class Anthracycline Antibiotic / Platelet Aggregation Inhibitor
Source Organism Streptomyces avidinii (Strain NR0576)
Appearance Red crystalline solid (characteristic of anthracycline chromophores)
Molecular Topology & The Avidinosamine Moiety

The core scaffold of Avidinorubicin is an anthraquinone aglycone, likely a variant of the rhodomycinone or pyrromycinone skeletons common to this bacterial genus.

  • Aglycone Core: Provides the planar, tetracyclic chromophore responsible for the red coloration and potential (though reduced) DNA interaction.[1]

  • Glycosidic Domain: The defining feature of Avidinorubicin is the substitution of two avidinosamine units.[1] In the related compound decilorubicin, these positions are occupied by decilonitrose sugars.[4]

    • Structural Impact:[1][4] The avidinosamine sugars introduce distinct steric and electronic properties, likely shifting the molecule's affinity away from nuclear DNA (cytotoxicity) and toward cell-surface receptors involved in hemostasis (platelet aggregation).

Structural Taxonomy Diagram

G Anthracyclines Anthracycline Superclass (Tetracyclic Core) Standard Standard Cytotoxics (Doxorubicin, Daunorubicin) Anthracyclines->Standard Macromolecular Macromolecular Anthracyclines (Complex Glycosylation) Anthracyclines->Macromolecular Decilorubicin Decilorubicin Series (Decilonitrose sugars) Macromolecular->Decilorubicin Avidinorubicin Avidinorubicin (Avidinosamine sugars) Macromolecular->Avidinorubicin Sugar Substitution (Avidinosamine) Feature Key Differentiator: Replaces 2 decilonitrose units with 2 avidinosamine units Avidinorubicin->Feature

Figure 1: Structural taxonomy placing Avidinorubicin within the anthracycline family, highlighting its divergence from standard chemotherapy agents.

Physicochemical Properties

Understanding the physical behavior of Avidinorubicin is essential for extraction and formulation.[1]

Solubility Profile

Like most anthracyclines, Avidinorubicin exhibits amphiphilic properties but leans towards lipophilicity due to the large carbon skeleton.[1]

  • Soluble in: Dimethyl sulfoxide (DMSO), Methanol, Butanol (used in extraction), Chloroform/Methanol mixtures.[1]

  • Sparingly Soluble in: Pure water (neutral pH).[1]

  • pH Sensitivity: The molecule contains amine groups (on the avidinosamine sugars) and phenolic hydroxyls (on the aglycone).

    • Acidic pH: Protonation of amines increases water solubility.

    • Basic pH: Deprotonation of phenolic groups causes a bathochromic shift (color change from red to blue/violet) and increases degradation rates.[1]

Spectral Characteristics
  • UV-Vis Absorption:

    • 
      : ~475–495 nm (Visible region, responsible for red color).[1]
      
    • 
      : ~230–250 nm (UV region, aromatic core).[1]
      
  • Mass Spectrometry:

    • Ionization Mode: ESI+ or FAB.[1]

    • Diagnostic Peak: m/z 1214 [M+H]⁺.

Biological Profile & Mechanism of Action[2][5][7][8][9][10]

Avidinorubicin diverges significantly from the "central dogma" of anthracycline pharmacology (Topoisomerase II inhibition).

Primary Mechanism: Anti-Thrombotic Activity[1][4]
  • Target: Thrombin-induced platelet aggregation.[1][3][4]

  • Potency: IC₅₀ = 7.9 µM.[1][3][4]

  • Pathway: The molecule interferes with the signal transduction downstream of the PAR (Protease-Activated Receptor) on platelets, or potentially sterically hinders fibrinogen binding, although the exact molecular target remains a subject of advanced research.

Secondary Mechanism: Antibacterial Potentiation

Recent studies indicate Avidinorubicin can act as an adjuvant in antimicrobial therapy.[1]

  • Effect: It potentiates the activity of antibiotics against Gram-negative bacteria (e.g., E. coli).[1]

  • Mechanism: It likely perturbs the outer membrane integrity or efflux pump function, allowing other antibiotics to penetrate the intrinsically resistant Gram-negative cell wall.[1]

Comparative Cytotoxicity
  • Vs. Doxorubicin: Avidinorubicin is significantly less cytotoxic to mammalian cells (approx.[1] 5-fold lower toxicity).[1] This reduced toxicity profile makes it an attractive candidate for non-oncological applications (like anti-thrombotic therapy) where cell death is an adverse effect.[1]

Experimental Protocol: Isolation & Purification

Objective: Isolate high-purity Avidinorubicin from Streptomyces avidinii. Prerequisites: Biosafety Level 1 (BSL-1) facility, HPLC system, Rotary Evaporator.[1]

Fermentation
  • Inoculation: Seed S. avidinii (strain NR0576) into sterile nutrient broth (glucose/soybean meal base).

  • Incubation: Cultivate at 27°C for 3–5 days with rotary shaking (200 rpm) to ensure aerobic conditions.

  • Harvest: Centrifuge broth (5000 x g, 15 min) to separate mycelial mass from the supernatant. Avidinorubicin is typically found in the broth filtrate and the mycelium .[1]

Extraction Workflow (Step-by-Step)
  • Solvent Extraction:

    • Extract the whole broth with n-Butyl Alcohol (1:1 v/v).

    • Agitate vigorously for 1 hour.

    • Separate phases; collect the organic (butanol) layer which contains the red pigment.[1]

  • Concentration:

    • Evaporate the butanol under reduced pressure (Rotavap) at <40°C to prevent thermal degradation.[1]

    • Residue: Crude red oily solid.[1]

  • Flash Chromatography (Cleanup):

    • Resuspend residue in a minimal volume of Methanol.[1]

    • Load onto a Sephadex LH-20 column.[4]

    • Elute with Methanol.[1] Collect the distinct red band.

High-Performance Liquid Chromatography (HPLC) Purification
  • Column: C18 Reverse Phase (e.g., 5 µm, 250 x 10 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 20% B to 80% B over 30 minutes.

  • Detection: UV at 480 nm.[1]

  • Collection: Collect the peak eluting at the retention time corresponding to the standard (or major red peak if standard is unavailable).

Isolation Workflow Diagram

G cluster_0 Upstream Processing cluster_1 Purification Culture S. avidinii Culture Broth Extract n-Butanol Extraction Culture->Extract Partition Sephadex Sephadex LH-20 (Methanol Elution) Extract->Sephadex Crude Residue HPLC Prep HPLC (C18, ACN/H2O) Sephadex->HPLC Semi-pure Fraction Final Pure Avidinorubicin (Red Crystal) HPLC->Final Lyophilization

Figure 2: Process flow for the isolation of Avidinorubicin from fermentation broth.

References

  • Aoki, M., Shirai, H., Nakayama, N., et al. (1991).[1][2][4] Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity. The Journal of Antibiotics.[1]

  • PubChem Database. (n.d.).[1] Compound Summary for Anthracyclines. National Center for Biotechnology Information.[1]

  • Fukushima, T., et al. (1993).[1][5] Action mechanism of idarubicin... compared with daunorubicin. International Journal of Hematology.

  • Brown, E.D., et al. (2014).[1] An unusual class of anthracyclines potentiate Gram-positive antibiotics in intrinsically resistant Gram-negative bacteria.[1]

Disclaimer: This guide is for research purposes only. Avidinorubicin is a potent bioactive compound and should be handled with appropriate PPE in a controlled laboratory environment.

Sources

Streptomyces avidinii NR0576: Secondary Metabolite Profile & Technical Production Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Streptomyces avidinii NR0576 is a specialized actinomycete strain distinguished not only by the species-typical production of streptavidin and streptovaricins but, most critically, as the source of the rare anthracycline antibiotic avidinorubicin .[1] Unlike conventional anthracyclines (e.g., doxorubicin) which are primarily utilized for their cytotoxicity, avidinorubicin exhibits potent platelet aggregation inhibitory activity (IC50 7.9 µM) and antibiotic synergy against Gram-positive pathogens.

This technical guide provides a comprehensive analysis of the NR0576 secondary metabolome, detailing the biosynthetic logic, fermentation protocols, and downstream processing workflows required for the isolation of its high-value compounds.

Part 1: The Flagship Metabolite — Avidinorubicin

Chemical Identity & Structural Uniqueness

Avidinorubicin (C₆₀H₈₆N₄O₂₂) represents a structural divergence in the anthracycline class. While it shares the tetracyclic aglycone core typical of the family, its glycosylation pattern is unique.

  • Core: Anthracycline aglycone (Type II PKS origin).

  • Glycosylation: The molecule is decorated with two units of avidinosamine , a rare branched-chain amino sugar (4-amino-4,6-dideoxy-3-C-methyl-hexose).

  • Significance: The presence of avidinosamine is critical for its specific pharmacological profile, shifting its activity from broad cytotoxicity to specific inhibition of thrombin-induced platelet aggregation.

Mechanism of Action
  • Primary: Inhibition of platelet aggregation.[2] The unique steric and electronic properties conferred by the avidinosamine moieties likely interfere with surface receptor signaling or fibrinogen binding on platelets, distinct from the DNA intercalation mechanism of anti-cancer anthracyclines.

  • Secondary: Antibiotic Adjuvant.[3] Avidinorubicin has been shown to potentiate the activity of other antibiotics (e.g., rifampicin) against resistant Gram-positive bacteria, potentially by altering membrane permeability or efflux pump function.

Biosynthetic Logic

The biosynthesis follows a convergent pathway typical of Type II Polyketide Synthases (PKS), but with a specialized sugar biosynthetic branch.

  • Aglycone Formation: Iterative condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units by the minimal PKS (KS, CLF, ACP).

  • Cyclization: Action of aromatases and cyclases to form the tetracyclic anthracycline core.

  • Sugar Biosynthesis (The Critical Step):

    • Precursor: dTDP-glucose.

    • Transformation: A series of dehydratase, methyltransferase, and aminotransferase reactions convert dTDP-glucose into dTDP-avidinosamine .

  • Glycosylation: Glycosyltransferases (GTs) attach the avidinosamine moieties to the aglycone at specific positions (typically C-7 and C-10), finalizing the bioactive molecule.

Part 2: Conserved Species Metabolites

While NR0576 is unique for avidinorubicin, it retains the genetic capacity for the species' signature metabolites.

Streptavidin

A homo-tetrameric protein (approx. 60 kDa) with an extraordinarily high affinity for biotin (


 M).
  • NR0576 Relevance: While industrial production often uses recombinant E. coli, S. avidinii NR0576 produces native streptavidin, which is devoid of the carbohydrate side chains found in egg-white avidin, resulting in lower non-specific binding.

  • Production Phase: Typically secreted during the stationary phase of fermentation.

Streptovaricins

A complex of ansa-macrolides (Ansamycins).

  • Mechanism: Inhibition of bacterial RNA polymerase.

  • Biosynthesis: Type I PKS (modular) pathway using propionate and acetate units, initiated by 3-amino-5-hydroxybenzoic acid (AHBA).

Part 3: Production & Isolation Protocols

Upstream Processing: Fermentation

To maximize avidinorubicin yield, a complex medium is preferred over synthetic media to support the high metabolic burden of secondary metabolite production.

Medium Composition (Modified ISP-2 / Production Medium):

Component Concentration (g/L) Function
Glucose 10.0 Rapid Carbon Source
Soluble Starch 20.0 Sustained Carbon Source
Soybean Meal 15.0 Complex Nitrogen (Slow release)
Yeast Extract 5.0 Vitamins & Nitrogen (Fast release)
CaCO₃ 3.0 pH Buffer
NaCl 2.0 Osmotic Balance
Trace Elements 1.0 mL/L Cofactors (Fe, Zn, Mn)

| pH | 7.2 (Adjust before sterilization) | |

Culture Conditions:

  • Inoculum: 5% (v/v) from a 48-hour seed culture (Tryptic Soy Broth).

  • Temperature: 28°C ± 1°C.

  • Agitation: 180–220 RPM (baffled flasks recommended for oxygen transfer).

  • Time: 6–10 days. Harvest when the broth turns deep red/pigmented (indicative of anthracycline accumulation).

Downstream Processing: Avidinorubicin Isolation

The following protocol relies on the lipophilic nature of the glycosylated anthracycline.

  • Clarification: Centrifuge fermentation broth (5000 x g, 20 min) to separate mycelia. Note: Anthracyclines may bind to mycelia; extract the pellet with acetone if supernatant yield is low.

  • Extraction:

    • Adjust supernatant pH to 7.0.[4]

    • Extract with n-Butyl Alcohol (1:1 v/v).

    • Separate phases and retain the organic (BuOH) layer.

    • Concentrate the organic layer in vacuo to a crude oily residue.

  • Primary Purification (Size/Adsorption):

    • Resuspend residue in a minimal volume of Methanol.

    • Load onto a Sephadex LH-20 column.

    • Elute with Methanol. Collect red-pigmented fractions.

  • Final Purification (HPLC):

    • Column: C18 Reverse Phase (Semi-prep).

    • Mobile Phase: Gradient of Acetonitrile in 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

    • Detection: UV-Vis at 254 nm and 490 nm (characteristic anthracycline absorbance).

    • Lyophilization: Freeze-dry active fractions to obtain pure Avidinorubicin powder.

Part 4: Visualizations

Biosynthetic Logic of Avidinorubicin

This diagram illustrates the convergence of the polyketide backbone synthesis and the specific amino-sugar pathway.

Avidinorubicin_Biosynthesis cluster_PKS Type II PKS Pathway cluster_Sugar Sugar Biosynthesis AcetylCoA Acetyl-CoA (Starter Unit) Polyketide Decaketide Backbone AcetylCoA->Polyketide MalonylCoA 9 x Malonyl-CoA (Extender Units) MalonylCoA->Polyketide Cyclization Cyclization & Aromatization (Cyclases/Aromatases) Polyketide->Cyclization Aglycone Anthracycline Aglycone (Tetracyclic Core) Cyclization->Aglycone Final_Step Glycosylation (Glycosyltransferase) Aglycone->Final_Step dTDP_Glu dTDP-Glucose Enzymatic_Mod Dehydration & Amination dTDP_Glu->Enzymatic_Mod Avidinosamine dTDP-Avidinosamine (Activated Sugar) Enzymatic_Mod->Avidinosamine Avidinosamine->Final_Step Product AVIDINORUBICIN Final_Step->Product

Caption: Convergent biosynthetic pathway of Avidinorubicin, merging the polyketide aglycone with the specialized amino sugar avidinosamine.

Production & Isolation Workflow

A step-by-step process flow for the isolation of Avidinorubicin from S. avidinii NR0576.[2]

Isolation_Workflow Fermentation Fermentation (Mod. ISP-2, 28°C, 7-10 days) Separation Centrifugation (5000xg, 20 min) Fermentation->Separation Broth Supernatant Separation->Broth Mycelia Mycelia Pellet (Discard or Acetone Extract) Separation->Mycelia Extraction Liquid-Liquid Extraction (n-Butyl Alcohol) Broth->Extraction Concentration Evaporation (Vacuum, <40°C) Extraction->Concentration Crude Crude Oily Residue Concentration->Crude LH20 Sephadex LH-20 (MeOH Elution) Crude->LH20 HPLC Prep HPLC (C18, ACN/TFA Gradient) LH20->HPLC Final Pure Avidinorubicin HPLC->Final

Caption: Downstream processing workflow for the isolation of Avidinorubicin from Streptomyces avidinii NR0576 culture broth.

References

  • Aoki, M., Shirai, H., Nakayama, N., & Seto, H. (1991). Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity. The Journal of Antibiotics, 44(6), 635–645. [Link]

  • Stapley, E. O., Mata, J. M., Miller, I. M., Demny, T. C., & Woodruff, H. B. (1964). Antibiotic MSD-235.[5] I. Production by Streptomyces avidinii and isolation.[2][6][7] Antimicrobial Agents and Chemotherapy, 161, 20–27. [Link]

  • Greven, R., Juetten, P., & Scharf, H. D. (1993). A new stereoselective route to branched-chain nitro and amino sugars: synthesis of both enantiomers of decilonitrose and avidinosamine.[8][9] The Journal of Organic Chemistry, 58(14), 3742–3747. [Link]

  • Bayer, E. A., Ben-Hur, H., & Wilchek, M. (1990). Isolation and properties of streptavidin. Methods in Enzymology, 184, 80–89. [Link]

  • Lázár, V., Nagy, I., & Spik, G. (1991). Development of fed-batch strategies for the production of streptavidin by Streptomyces avidinii based on power input and oxygen supply studies. Journal of Biotechnology, 163(2), 119–129. [Link]

Sources

Technical Whitepaper: Avidinosamine-Glycosylated Anthracyclines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of avidinosamine-containing anthracycline antibiotics, specifically focusing on Avidinorubicin and Tsukubarubicin .

Structural Architecture, Biosynthetic Logic, and Pharmacological Distinctiveness[1]

Executive Summary

The anthracycline class of antibiotics, exemplified by doxorubicin, remains a cornerstone of oncological pharmacopeia. However, the structural diversity of this class extends beyond the canonical daunorubicin-type molecules into a specialized subclass defined by the incorporation of avidinosamine (4-amino-4,6-dideoxy-3-C-methyl-L-hexose).[1]

This guide dissects the chemical and biological properties of avidinosamine-containing anthracyclines, primarily Avidinorubicin and the recently characterized Tsukubarubicin . Unlike standard anthracyclines that utilize daunosamine (3-amino), these compounds incorporate avidinosamine (4-amino), a structural alteration that fundamentally shifts their interaction with the DNA minor groove and expands their bioactivity profile to include potent anti-platelet aggregation effects.[1]

Chemical Architecture

The Avidinosamine Sugar Moiety

The defining feature of this subclass is the avidinosamine sugar. It is structurally distinct from the more common angolosamine or daunosamine found in other anthracyclines.

  • IUPAC Name: 4-amino-4,6-dideoxy-3-C-methyl-L-talose (or mannose derivative depending on C2/C3 stereochemistry, typically assigned as L-hexose).[1]

  • Key Structural Features:

    • C4-Amine: The primary amine is located at the C4 position, unlike the C3-amine in daunosamine.

    • C3-Methylation: A branching methyl group at C3 confers additional steric bulk, influencing the sugar's fit within the DNA minor groove.

    • Stereochemistry: The sugar typically exists in the

      
      -L-configuration.[1]
      
The Aglycone Core

In Avidinorubicin , the aglycone is an anthraquinone derivative structurally related to decilorubicin .

  • Core Structure: A tetracyclic anthracycline skeleton.[2]

  • Glycosylation Pattern: Avidinorubicin contains two units of avidinosamine linked to the aglycone, replacing the decilonitrose sugars found in decilorubicin.

  • Tsukubarubicin: This recently discovered analog shares the anthracycline core but is distinguished by its specific glycosylation pattern derived from the tsu gene cluster.

Biosynthetic Logic & Pathway Engineering

The biosynthesis of avidinosamine requires a dedicated suite of enzymes encoded within the biosynthetic gene cluster (BGC), such as the tsu cluster in Streptomyces tsukubaensis.

The tsu Gene Cluster

Recent activation of cryptic gene clusters has elucidated the pathway.[3] The tsu cluster encodes the type II polyketide synthase (PKS) for the aglycone and the specific glycosyltransferases and sugar-modifying enzymes for avidinosamine.

Enzymatic Assembly of TDP-Avidinosamine

The synthesis proceeds from a glucose-1-phosphate precursor, activated to TDP-glucose, and then modified.[1]

Key Enzymatic Steps:

  • Activation: Glucose-1-P

    
     TDP-Glucose (via TDP-glucose synthase).[1]
    
  • Dehydration: TDP-Glucose

    
     TDP-4-keto-6-deoxyglucose (via 4,6-dehydratase).[1]
    
  • C3-Methylation: Addition of a methyl group at C3 (SAM-dependent methyltransferase).[1]

  • C4-Transamination: Conversion of the C4-keto group to a primary amine (PLP-dependent aminotransferase).[1]

  • Epimerization/Reduction: Final stereochemical adjustments to yield TDP-L-avidinosamine.

Biosynthesis G1P Glucose-1-Phosphate TDPG TDP-Glucose G1P->TDPG TDP-G Synthase Keto TDP-4-keto-6-deoxyglucose TDPG->Keto 4,6-Dehydratase Meth TDP-3-C-methyl-4-keto-intermediate Keto->Meth C3-Methyltransferase (SAM-dependent) Avi TDP-L-Avidinosamine Meth->Avi C4-Aminotransferase (PLP-dependent) Final Avidinorubicin / Tsukubarubicin Avi->Final Glycosyltransferase Aglycone Anthracycline Aglycone (Type II PKS) Aglycone->Final Glycosylation

Figure 1: Proposed biosynthetic pathway for the assembly of avidinosamine-containing anthracyclines.[1][4]

Mechanistic Pharmacology

DNA Intercalation & Groove Binding

Like doxorubicin, avidinosamine-containing anthracyclines intercalate into DNA base pairs.[1] However, the 4-amino sugar confers unique binding kinetics:

  • Minor Groove Interaction: The avidinosamine moiety resides in the minor groove. The C4-amino group acts as a hydrogen bond donor, potentially interacting with the O2 of cytosine or thymine, distinct from the C3-amino interaction of daunosamine.

  • Sequence Specificity: The bulky C3-methyl group restricts binding to more open AT-rich regions or specific sequences, altering the transcriptional inhibition profile compared to standard anthracyclines.[1]

Platelet Aggregation Inhibition

A unique property of Avidinorubicin is its potent inhibition of platelet aggregation.[5]

  • Mechanism: It inhibits thrombin-induced aggregation with an

    
     of 
    
    
    
    .[1][5] This suggests a secondary target on the platelet surface or interference with signal transduction pathways (e.g., Phospholipase C or Calcium mobilization), independent of DNA intercalation.

Experimental Protocol: Isolation of Tsukubarubicin

The following protocol is derived from the activation of the tsu cluster in Streptomyces tsukubaensis (Wu et al., 2021).

Reagents & Equipment
  • Strain: Streptomyces tsukubaensis (engineered to overexpress SARP regulators).[2][3][6][7][8]

  • Medium: R5 medium (sucrose, K2SO4, MgCl2, glucose, casamino acids).

  • Extraction: Ethyl acetate, Methanol.

  • Purification: Sephadex LH-20, HPLC (C18 column).

Step-by-Step Methodology
  • Fermentation:

    • Inoculate S. tsukubaensis seed culture into 50 mL TSB medium; incubate at 28°C, 220 rpm for 2 days.

    • Transfer 5% inoculum into 1L Erlenmeyer flasks containing 250 mL R5 medium.

    • Ferment for 7 days at 28°C.

  • Extraction:

    • Centrifuge broth (4000 rpm, 20 min) to separate mycelia from supernatant.

    • Extract supernatant twice with equal volumes of Ethyl Acetate (EtOAc).

    • Extract mycelia with Methanol (MeOH), evaporate, and partition residue between water and EtOAc.

    • Combine all EtOAc organic phases and concentrate in vacuo.

  • Purification:

    • Flash Chromatography: Load crude extract onto a silica gel column. Elute with a gradient of CHCl3:MeOH (100:1 to 10:1).

    • Size Exclusion: Fractionate active fractions on a Sephadex LH-20 column using MeOH as the mobile phase.

    • HPLC: Perform final purification on a semi-preparative C18 column (e.g., Agilent ZORBAX SB-C18).

      • Mobile Phase: Acetonitrile/Water (0.1% Formic acid) gradient 30%

        
         70% over 25 min.
        
      • Detection: UV at 254 nm and 490 nm (characteristic anthracycline absorbance).

  • Validation:

    • Confirm structure via ESI-MS (observe parent ion) and NMR (verify C4-amino and C3-methyl signals).[1]

References

  • Aoki, M., et al. (1991).[5] "Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity."[5] The Journal of Antibiotics, 44(6), 635-645.[5] Link

  • Wu, Q. B., et al. (2021).[2] "Activation and discovery of tsukubarubicin from Streptomyces tsukubaensis through overexpressing SARPs." Applied Microbiology and Biotechnology, 105, 4173–4184. Link

  • Greven, R., et al. (1993). "A new stereoselective route to branched-chain nitro and amino sugars: synthesis of both enantiomers of decilonitrose and avidinosamine."[9] The Journal of Organic Chemistry, 58(14), 3742-3747. Link[1]

  • Shaaban, K. A., et al. (2012). "A comprehensive review of glycosylated bacterial natural products." Chemical Reviews, 112(3). (Confirming sugar classification structure #110). Link

Sources

Structural Divergence in Complex Anthracyclines: Avidinorubicin vs. Decilorubicin

[1]

Executive Summary

Avidinorubicin and Decilorubicin represent a unique subclass of anthracycline antibiotics characterized by a complex naphthaceno[1,2-b]oxocin aglycone core, distinguishing them from the classical tetracyclic cores of doxorubicin or daunorubicin.[1]

The definitive structural divergence lies in their glycosidic domains: Decilorubicin incorporates decilonitrose (a nitro-sugar), whereas Avidinorubicin incorporates avidinosamine (an amino-sugar).[2][1][3] This single functional group substitution (


213

The Anthracycline Core: A Shared Aglycone

Unlike standard anthracyclines, both compounds share a highly condensed, macrocyclic-like aglycone structure.[2][1][3]

Aglycone Architecture

The core scaffold is identified as a derivative of 2,6-epoxy-2H-naphthaceno[1,2-b]oxocin-9,16-dione .[2][1][3]

  • Structural Features:

    • Fused Oxocin Ring: An eight-membered oxygen-containing ring fused to the standard anthraquinone chromophore.[2][1][3]

    • Epoxy Bridge: A 2,6-epoxy linkage that imparts rigidity to the oxocin segment.[2][1][3]

    • Chromophore: The planar tetracyclic system responsible for DNA intercalation and the characteristic red/orange pigmentation.[1]

This bulky aglycone sterically influences how these molecules interact with the DNA minor groove, differing significantly from the "threading" mechanism of simpler anthracyclines.[1]

The Glycosidic Domain: The Critical Divergence

The functional identity of these molecules is dictated by the trisaccharide chains attached to the aglycone.[1][3]

Decilorubicin: The Nitro-Sugar Variant[1][2][3]
  • Sugar Composition: Contains decilonitrose units.[1]

  • Chemical Structure of Decilonitrose: 2,3,6-trideoxy-3-C-methyl-3-nitro-hexose.[2][1][3][4]

  • Key Functional Group: Nitro (

    
    ) at the C-3 position.[2][1][3]
    
  • Physicochemical Impact: The nitro group is electron-withdrawing and non-ionizable at physiological pH, rendering the sugar moiety lipophilic and neutral.[2][1][3]

Avidinorubicin: The Amino-Sugar Variant[1][2][3][5]
  • Sugar Composition: Contains avidinosamine units.[1][5]

  • Chemical Structure of Avidinosamine: 2,3,6-trideoxy-3-C-methyl-3-amino-hexose.[2][1][3]

  • Key Functional Group: Primary Amino (

    
    ) at the C-3 position.[2][1][3]
    
  • Physicochemical Impact: The amino group is basic (pKa ~8-9).[2][1][3] At physiological pH (7.4), it exists largely in the protonated cationic form (

    
    ).[2][1][3] This drastically increases water solubility and alters electrostatic interactions with anionic biological targets (e.g., DNA phosphate backbones, platelet surface receptors).[2][1]
    
Comparative Data Table
FeatureDecilorubicinAvidinorubicin
Primary Isolate Source Streptomyces virginiaeStreptomyces avidinii
Key Sugar Unit DecilonitroseAvidinosamine
C-3 Substituent Nitro (

)
Amino (

)
Electronic State (pH 7.4) Neutral / LipophilicCationic / Hydrophilic
Primary Activity Antibiotic / CytotoxicPlatelet Aggregation Inhibitor
Molecular Weight ~1275.3 Da~1215.4 Da

Structural Visualization

The following diagram illustrates the hierarchical composition of both molecules, highlighting the specific substitution point.

AnthracyclineStructurecluster_SugarsGlycosidic Domain (Trisaccharide Chain)CoreAglycone Core(Naphthaceno[1,2-b]oxocin)Sugar1Sugar 1(L-Lyxo-hexose deriv.)Core->Sugar1O-Glycosidic BondSugar2Sugar 2(Variable Unit)Sugar1->Sugar21->4 LinkageSugar3Sugar 3(Variable Unit)Sugar2->Sugar31->4 LinkageDecilDecilorubicin(NO2 Group)Sugar2->Decilcontains DecilonitroseAvidAvidinorubicin(NH2 Group)Sugar2->Avidcontains AvidinosamineSugar3->DecilSugar3->Avid

Caption: Structural hierarchy showing the shared aglycone and the divergence in the distal sugar units (Nitro vs. Amino).[2][1][3]

Experimental Protocols for Differentiation

Distinguishing these congeners requires protocols that exploit the basicity of the amino group in Avidinorubicin.[1][3]

Protocol A: pH-Dependent Differential Extraction

This method validates the presence of the ionizable amino group in Avidinorubicin, which is absent in Decilorubicin.[2][1][3]

  • Preparation: Dissolve 1 mg of crude extract in 2 mL of Ethyl Acetate (EtOAc).

  • Acidic Partition:

    • Add 2 mL of 0.1 N HCl. Vortex vigorously for 30 seconds.[1]

    • Mechanism: Avidinorubicin (

      
      ) protonates to 
      
      
      , becoming water-soluble.[2][1][3] Decilorubicin (
      
      
      ) remains neutral and stays in the EtOAc phase.[2][1][3]
  • Separation: Centrifuge at 3000 x g for 5 minutes to separate phases.

  • Recovery:

    • Organic Phase:[2][1][3] Contains Decilorubicin .[1][6]

    • Aqueous Phase:[2][1] Contains Avidinorubicin (salt form).[1]

  • Basification: Treat the aqueous phase with 0.1 N NaOH (to pH 10) and back-extract into EtOAc to recover free base Avidinorubicin.

Protocol B: Spectroscopic Validation (FT-IR)
  • Sample Prep: Prepare KBr pellets of the purified fractions.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.[1]

  • Diagnostic Signals:

    • Decilorubicin: Look for strong asymmetric/symmetric

      
       stretching bands at 1550 cm⁻¹  and 1350 cm⁻¹ .[2][1][3]
      
    • Avidinorubicin: Look for N-H stretching vibrations (doublet) around 3300-3500 cm⁻¹ and N-H bending around 1600 cm⁻¹ .[2][1][3] Absence of nitro bands confirms the structure.[1]

Functional Consequences & Pharmacology[2][3]

The structural shift from nitro to amino drives a distinct change in biological activity.[1]

  • Decilorubicin (Cytotoxic): The neutral nitro-sugars facilitate passive diffusion through cell membranes, allowing the aglycone to reach nuclear DNA.[1][3] It functions similarly to classical anthracyclines, inhibiting DNA replication.[2][1]

  • Avidinorubicin (Anti-thrombotic): The cationic nature of the avidinosamine sugars likely prevents facile membrane permeation or alters the binding target. It shows potent inhibition of thrombin-induced platelet aggregation (IC50 = 7.9 µM), a property not typically associated with the anthracycline class.[2][1][3] This suggests an extracellular or membrane-surface mechanism of action, possibly interfering with glycoprotein receptors on the platelet surface.[2][1][3]

Biosynthetic Pathway Logic

The relationship suggests that Avidinorubicin is likely a biosynthetic precursor or a reduced metabolite of Decilorubicin.[1][3] In Streptomyces pathways, sugar amination often precedes oxidation to nitro groups, or conversely, nitro groups can be reduced to amines by specific reductases.[2][1]

BiosynthesisPrecursorTDP-GlucosePrecursorAminoTDP-Avidinosamine(Amino Sugar)Precursor->AminoAminationNitroTDP-Decilonitrose(Nitro Sugar)Amino->NitroN-Oxygenase(Oxidation)AvidAvidinorubicinAmino->AvidGlycosyltransferaseDecilDecilorubicinNitro->DecilGlycosyltransferaseDecil->AvidPutativeReductase

Caption: Putative biosynthetic relationship. Avidinorubicin may result from the incorporation of the amino-sugar intermediate before oxidation to the nitro-form.[2][1][3]

References

  • Aoki, M., et al. (1991). Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity.[1][5] The Journal of Antibiotics.[1][5][6]

  • Ishii, K., et al. (1984). The structure of decilorubicin.[1][6] The Journal of Antibiotics.[1][5][6]

  • PubChem Compound Summary. Decilorubicin (CID 139589055).[1] National Center for Biotechnology Information.[1] [2][1][3]

  • PubChem Compound Summary. Decilonitrose (CID 174553).[1][4] National Center for Biotechnology Information.[1] [2][1][3]

Technical Guide: Biosynthetic Gene Cluster of Avidinorubicin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biosynthetic gene cluster (BGC) for avidinorubicin , a complex anthracycline antibiotic produced by Streptomyces avidinii.

Executive Summary

Avidinorubicin (CAS# 135447-13-1) is a Type II polyketide antibiotic belonging to the anthracycline class. It is structurally distinguished by its aglycone core (related to


-rhodomycinone) and the presence of two units of the rare branched-chain amino sugar, avidinosamine  (4'-amino-4',6'-dideoxy-3'-C-methyl-L-hexose).

This guide delineates the molecular architecture of the avidinorubicin biosynthetic gene cluster (BGC), detailing the enzymatic logic from the minimal polyketide synthase (PKS) assembly to the late-stage glycosylation events that confer its potent platelet aggregation inhibitory and antibiotic properties.

Target Organism: Streptomyces avidinii (e.g., strain NR0576 / MA-833). Class: Aromatic Polyketide (Anthracycline). Key Structural Feature: Avidinosamine glycosides (replacing decilonitrose found in the related decilorubicin).[1][2]

Biosynthetic Logic & Cluster Architecture

The biosynthesis of avidinorubicin follows the canonical paradigm of bacterial aromatic polyketides, governed by a Type II PKS system. The pathway is conceptually divided into three phases:

  • Aglycone Assembly: Formation of the poly-

    
    -ketone backbone and cyclization to the anthraquinone core.
    
  • Sugar Biosynthesis: De novo synthesis of the dTDP-L-avidinosamine donor.

  • Tailoring & Glycosylation: Modification of the aglycone and attachment of the sugar moieties.

The Gene Cluster Map (Predicted)

Based on genomic homology with the decilorubicin (


) and doxorubicin  (

) clusters, the avidinorubicin (

) cluster is organized into functional sub-regions.

Note on Nomenclature: Gene names below are functional designations based on high-confidence homology to established anthracycline clusters.

Functional ModuleGene (Putative)Enzyme / FunctionMechanism
Minimal PKS aviA (

)
Ketosynthase

Condenses Malonyl-CoA extender units.
aviB (

)
Chain Length Factor (CLF)Determines chain length (likely 20-21 carbons).
aviC (ACP)Acyl Carrier ProteinTethers the growing polyketide chain.
Cyclization aviDAromatase / CyclaseCatalyzes C7-C12 and C5-C14 ring closures.
aviECyclaseCompletes the fourth ring closure.
Aglycone Tailoring aviFKetoreductase (KR)Reduces C-9 carbonyl (essential for tertiary OH).
aviGOxygenaseIntroduces oxygen at C-12 (hydroxylation).
Sugar Biosynthesis aviS1dTDP-Glucose SynthaseActivates Glucose-1-P.
aviS24,6-DehydrataseForms dTDP-4-keto-6-deoxy-glucose.[3]
aviS33,5-EpimeraseInverts stereochemistry (D

L).
aviS4C-MethyltransferaseMethylates C-3 (Critical for Avidinosamine).
aviS5AminotransferaseTransaminates C-4 ketone to amine.
Glycosylation aviGT1GlycosyltransferaseAttaches 1st avidinosamine to aglycone.
aviGT2GlycosyltransferaseAttaches 2nd avidinosamine (disaccharide formation).
Resistance aviRABC TransporterATP-dependent efflux pump for self-resistance.
Visualization: BGC Organization

The following diagram illustrates the logical arrangement of the avi cluster genes.

Avidinorubicin_BGC cluster_PKS Minimal PKS & Cyclization cluster_Sugar Avidinosamine Biosynthesis cluster_Tailoring Tailoring & Glycosylation aviA aviA (KS) aviB aviB (CLF) aviC aviC (ACP) aviD aviD (Cyc/Aro) aviF aviF (KR) aviS1 aviS1 (dTDP-Syn) aviS2 aviS2 (4,6-DH) aviS3 aviS3 (Epi) aviS4 aviS4 (C-Me) aviS5 aviS5 (AmT) aviGT1 aviGT1 (GT) aviG aviG (Oxy) aviGT2 aviGT2 (GT)

Figure 1: Predicted linear topology of the avidinorubicin biosynthetic gene cluster in Streptomyces avidinii.

Enzymatic Mechanism

Polyketide Assembly (The Aglycone)

The biosynthesis initiates with the Minimal PKS complex (


).
  • Priming: The system is primed with a starter unit, typically Propionyl-CoA (for ethyl side chains) or Acetyl-CoA.

  • Elongation: Iterative decarboxylative condensation of 9 malonyl-CoA extender units yields a 20-carbon poly-

    
    -ketone intermediate.
    
  • Cyclization:

    • C9 Ketoreduction: The aviF (KR) reduces the C9 ketone to a hydroxyl group before the ring system is fully aromatized. This is a hallmark of anthracycline biosynthesis, distinguishing it from tetracyclines.

    • Ring Closure: The cyclase/aromatases (aviD, aviE) fold the nascent chain into the tetracyclic anthraquinone core (likely

      
      -rhodomycinone or aklavinone).
      
Biosynthesis of dTDP-L-Avidinosamine

The unique bioactivity of avidinorubicin stems from avidinosamine . Its biosynthesis diverges from standard sugars at the C-3 and C-4 positions.

Pathway Steps:

  • Activation: Glucose-1-Phosphate

    
     dTDP-D-Glucose.
    
  • Dehydration: dTDP-D-Glucose

    
     dTDP-4-keto-6-deoxy-D-glucose.
    
  • Epimerization: The C-3 and C-5 positions are epimerized to convert the D-sugar to the L-series (dTDP-4-keto-6-deoxy-L-glucose).

  • C-Methylation (The Critical Step): A Radical SAM or Vitamin

    
    -dependent methyltransferase (aviS4) attacks the C-3 position, introducing the methyl group. This creates the branched-chain intermediate.
    
  • Transamination: The C-4 ketone is converted to a primary amine by a PLP-dependent aminotransferase (aviS5), yielding dTDP-L-avidinosamine .

Visualization: Biosynthetic Pathway

Biosynthesis_Path Start 9x Malonyl-CoA + Propionyl-CoA Polyketide Nascent Poly-beta-ketone Start->Polyketide Minimal PKS (aviA, aviB, aviC) Aglycone Anthracycline Aglycone (e.g., epsilon-Rhodomycinone) Polyketide->Aglycone Cyclization & Oxidation (aviD, aviE, aviF, aviG) Final_Product AVIDINORUBICIN Aglycone->Final_Product Glycosylation (aviGT1, aviGT2) + 2x dTDP-L-Avidinosamine Sugar_Start dTDP-4-keto-6-deoxy-L-glucose Sugar_Me dTDP-3-C-methyl-4-keto-sugar Sugar_Start->Sugar_Me C-Methylation (aviS4) Sugar_Final dTDP-L-Avidinosamine Sugar_Me->Sugar_Final Transamination (aviS5) Sugar_Final->Final_Product

Figure 2: Enzymatic cascade converting primary metabolites into avidinorubicin.

Experimental Protocols for Validation

To confirm the function of the avi cluster, the following self-validating experimental workflows are recommended.

Protocol: Heterologous Expression in S. albus

Objective: To verify that the cloned cluster is sufficient for avidinorubicin production in a clean host.

  • Library Construction:

    • Extract HMW genomic DNA from Streptomyces avidinii NR0576.

    • Construct a Fosmid/BAC library (insert size ~40kb) in E. coli EPI300.

  • Screening:

    • Design degenerate primers targeting the

      
       and 
      
      
      
      genes.
    • Screen library plates via Colony PCR.

  • Conjugation:

    • Transfer positive fosmids into Streptomyces albus J1074 via intergeneric conjugation (using E. coli ET12566/pUZ8002).

  • Fermentation & Analysis:

    • Cultivate exconjugants in R5 medium for 7 days at 30°C.

    • Extract broth with n-butanol.[2]

    • Validation: Analyze via HPLC-MS. Look for the molecular ion

      
      .
      
    • Control: S. albus empty vector (must show no peak at this mass).

Protocol: Gene Inactivation (Double Crossover)

Objective: To prove the necessity of the aviS4 (C-methyltransferase) for avidinosamine formation.

  • Vector Design:

    • Clone 1kb upstream and 1kb downstream homology arms of aviS4 into pKC1139 (temperature-sensitive replicon).

    • Insert an apramycin resistance cassette (

      
      ) between the arms.
      
  • Transformation:

    • Introduce plasmid into S. avidinii protoplasts.

  • Selection:

    • Select for Apramycin resistance at 30°C (single crossover).

    • Passage at 39°C (non-permissive temp) to force plasmid loss.

    • Screen for Apramycin-resistant / Thiostrepton-sensitive colonies (double crossover).

  • Phenotypic Analysis:

    • Analyze metabolites.[2][4][5]

    • Expected Result: Loss of avidinorubicin; accumulation of a congener with non-methylated sugar (if the GT can accept the precursor) or accumulation of the aglycone only.

References

  • Aoki, M., Shirai, H., Nakayama, N., Itezono, Y., Mori, M., Satoh, T., ...[1][6] & Seto, H. (1991).[1][2][6] Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity.[1][2][5][6] The Journal of Antibiotics, 44(6), 635-645.[1][6] Link

  • Greven, R., Jütten, P., & Scharf, H. D. (1993).[7] A new stereoselective route to branched-chain nitro and amino sugars: synthesis of both enantiomers of decilonitrose and avidinosamine.[7][8][9] The Journal of Organic Chemistry, 58(14), 3742-3747. Link

  • Miyamoto, Y., Johdo, O., Nagamatsu, Y., & Yoshimoto, A. (2002).[10] Cloning and characterization of a glycosyltransferase gene involved in the biosynthesis of anthracycline antibiotic

    
    -rhodomycin from Streptomyces violaceus.[10] FEMS Microbiology Letters, 206(2), 163-168.[10] Link
    
  • Hutchinson, C. R. (1997). Biosynthetic studies of daunorubicin and tetracenomycin C. Chemical Reviews, 97(7), 2525-2536. Link

  • Thibodeaux, C. J., Melançon, C. E., & Liu, H. W. (2008). Natural-product sugar biosynthesis and enzymatic glycodiversification.[3][11] Angewandte Chemie International Edition, 47(51), 9814-9859. Link

Sources

The Pro-thrombotic Paradox: An In-depth Technical Guide to the Procoagulant Activity of Anthracycline Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Reframing the Narrative

Initial explorations into the hematological effects of anthracycline antibiotics might lead one to search for potential anti-thrombotic properties, given their wide-ranging cellular impacts. However, a comprehensive review of the scientific literature reveals a counterintuitive and clinically significant reality: these potent chemotherapeutic agents are predominantly pro-thrombotic. This guide, therefore, pivots from a search for anti-thrombotic activity to a detailed exposition of the mechanisms underlying anthracycline-induced thrombosis. For researchers, scientists, and drug development professionals, understanding this pro-thrombotic paradox is critical for mitigating the adverse cardiovascular effects of these life-saving drugs and for the development of safer therapeutic strategies.

Introduction to Anthracyclines: A Double-Edged Sword

Anthracyclines, such as doxorubicin and daunorubicin, are a class of powerful chemotherapy agents derived from Streptomyces bacteria.[1] They are a cornerstone in the treatment of numerous hematological and solid malignancies, including leukemias, lymphomas, and breast cancer.[1][2][3] Their primary anti-cancer mechanism involves the disruption of DNA replication and repair in rapidly dividing cancer cells by inhibiting the topoisomerase-II enzyme, leading to DNA damage and apoptosis.[1][2]

Despite their efficacy, the clinical use of anthracyclines is hampered by significant side effects, most notably cardiotoxicity.[2][4] Emerging evidence, however, has illuminated another critical aspect of their toxicity profile: a heightened risk of thrombotic events, including deep vein thrombosis (DVT) and pulmonary embolism (PE).[5][6] This guide will delve into the molecular underpinnings of this pro-thrombotic state, providing a technical framework for its investigation.

The Mechanistic Core of Anthracycline-Induced Pro-thrombotic Activity

The pro-thrombotic effects of anthracyclines are not mediated by a single pathway but rather a confluence of insults to the key players in hemostasis: platelets, endothelial cells, and the coagulation cascade itself.

Platelet Activation and Procoagulant Transformation

Anthracyclines directly impact platelet function, transforming them into a procoagulant phenotype. Doxorubicin, for instance, has been shown to enhance platelet aggregation and lead to thrombus formation.[7] This is achieved through several interconnected mechanisms:

  • Phosphatidylserine (PS) Exposure: Anthracyclines induce apoptosis-like changes in platelets, leading to the "flipping" of phosphatidylserine from the inner to the outer leaflet of the platelet membrane.[5][8] This externalized PS provides a negatively charged surface that serves as a catalytic platform for the assembly of coagulation factor complexes, dramatically accelerating thrombin generation.[5][8]

  • Mitochondrial Dysfunction: Doxorubicin-induced mitochondrial injury in platelets is a key trigger for the apoptotic pathways that lead to PS exposure.[5]

  • Microparticle (MP) Generation: Doxorubicin treatment stimulates the release of procoagulant, PS-bearing microparticles from platelets, further amplifying the thrombotic potential.[8]

Endothelial Cell Dysfunction and the Pro-thrombotic Shift

The vascular endothelium, a critical regulator of blood fluidity, is also a target of anthracycline toxicity.

  • Tissue Factor (TF) Activity: Doxorubicin and daunorubicin can increase the activity of pre-existing tissue factor on the surface of endothelial cells and monocytes.[5][9] This is not due to an increase in TF protein levels but rather an enhancement of its procoagulant function, likely through the aforementioned PS exposure.[5]

  • Disruption of the Protein C Pathway: Doxorubicin has been shown to down-regulate the endothelial protein C receptor (EPCR), a key component of the natural anticoagulant protein C pathway.[6][9] This impairment of a crucial anticoagulant mechanism further tips the hemostatic balance towards a pro-thrombotic state.

  • Release of Procoagulant Extracellular Vesicles (EVs): Anthracyclines can induce the release of TF-bearing extracellular vesicles from endothelial and monocytic cells, which can then circulate and promote thrombosis at distant sites.[5]

Direct Effects on the Coagulation Cascade

Beyond their cellular effects, anthracyclines can directly influence the coagulation cascade. The increased exposure of PS on platelets and endothelial cells provides a scaffold for the assembly of the prothrombinase and tenase complexes, leading to a burst of thrombin generation.[5][10] Thrombin is a potent platelet agonist and converts fibrinogen to fibrin, the structural basis of a thrombus.[11]

Signaling Pathway of Anthracycline-Induced Pro-thrombotic State

cluster_anthracycline Anthracyclines (Doxorubicin, Daunorubicin) cluster_platelet Platelet cluster_endothelial Endothelial/Monocytic Cell cluster_coagulation Coagulation Cascade Anthracycline Anthracycline Mitochondrial_Dysfunction Mitochondrial Dysfunction Anthracycline->Mitochondrial_Dysfunction induces TF_Activity Increased Tissue Factor (TF) Activity Anthracycline->TF_Activity enhances PS_Exposure_Endo PS Exposure Anthracycline->PS_Exposure_Endo induces EV_Release TF+ Extracellular Vesicle (EV) Release Anthracycline->EV_Release stimulates ProteinC_Down Protein C Pathway Downregulation Anthracycline->ProteinC_Down causes Apoptosis_Pathway Apoptotic Pathway Activation Mitochondrial_Dysfunction->Apoptosis_Pathway PS_Exposure_Platelet Phosphatidylserine (PS) Exposure Apoptosis_Pathway->PS_Exposure_Platelet MP_Generation Microparticle (MP) Generation Apoptosis_Pathway->MP_Generation Thrombin_Generation Thrombin Generation PS_Exposure_Platelet->Thrombin_Generation amplifies MP_Generation->Thrombin_Generation contributes to TF_Activity->Thrombin_Generation initiates PS_Exposure_Endo->Thrombin_Generation amplifies EV_Release->Thrombin_Generation contributes to Thrombus_Formation Thrombus Formation Thrombin_Generation->Thrombus_Formation

Caption: Anthracycline-induced pro-thrombotic signaling cascade.

Experimental Protocols for Assessing Pro-thrombotic Activity

A robust assessment of the pro-thrombotic potential of anthracyclines and the efficacy of any potential mitigating agents requires a multi-pronged experimental approach.

In Vitro Assays

This is a foundational technique to assess platelet function.[12]

  • Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[12]

  • Methodology:

    • PRP Preparation: Collect whole blood into citrate anticoagulant. Centrifuge at a low speed (e.g., 150-200g for 10-15 minutes) to obtain PRP.[12]

    • Agonist Selection: Use agonists such as ADP, collagen, or thrombin to induce platelet aggregation.[13][14]

    • Assay: Place the PRP in a cuvette in an aggregometer at 37°C. Add the agonist and record the change in light transmission over time.

    • Analysis: Compare the aggregation curves of platelets treated with the anthracycline to untreated controls.

  • Principle: This method quantifies the exposure of PS on the surface of platelets or endothelial cells using fluorescently labeled Annexin V, which has a high affinity for PS.

  • Methodology:

    • Cell Treatment: Incubate isolated platelets or cultured endothelial cells with the desired concentration of the anthracycline.

    • Staining: Add fluorescently labeled Annexin V and a cell-specific marker (e.g., CD41 for platelets) to the cell suspension.

    • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of Annexin V-positive cells.

  • Principle: This assay measures the dynamics of thrombin generation in plasma in the presence of platelets or endothelial cells treated with the compound of interest.

  • Methodology:

    • Sample Preparation: Prepare PRP or a suspension of endothelial cells treated with the anthracycline.

    • Assay: Add a trigger (e.g., tissue factor) and a fluorogenic thrombin substrate to the sample.

    • Measurement: Monitor the fluorescence intensity over time, which is proportional to the amount of thrombin generated.

Experimental Workflow for In Vitro Assessment

cluster_start Starting Material cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_output Output Blood_Sample Whole Blood Sample PRP_Prep Platelet-Rich Plasma (PRP) Preparation Blood_Sample->PRP_Prep Cell_Culture Endothelial Cell Culture Anthracycline_Incubation_Endo Incubate with Anthracycline Cell_Culture->Anthracycline_Incubation_Endo Anthracycline_Incubation_Platelet Incubate with Anthracycline PRP_Prep->Anthracycline_Incubation_Platelet Aggregometry Platelet Aggregometry (LTA) Anthracycline_Incubation_Platelet->Aggregometry Flow_Cytometry Flow Cytometry (Annexin V) Anthracycline_Incubation_Platelet->Flow_Cytometry Thrombin_Gen Thrombin Generation Assay Anthracycline_Incubation_Platelet->Thrombin_Gen Anthracycline_Incubation_Endo->Flow_Cytometry Anthracycline_Incubation_Endo->Thrombin_Gen Aggregation_Data Aggregation Curves Aggregometry->Aggregation_Data PS_Data PS Exposure (%) Flow_Cytometry->PS_Data Thrombin_Data Thrombin Generation Parameters Thrombin_Gen->Thrombin_Data

Caption: Workflow for in vitro evaluation of anthracycline pro-thrombotic effects.

In Vivo Thrombosis Models

Animal models are indispensable for validating the in vitro findings and understanding the systemic effects of anthracyclines on thrombosis.[15][16]

  • Principle: Topical application of FeCl₃ to an artery or vein induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus.[16]

  • Methodology:

    • Animal Preparation: Anesthetize a rodent (e.g., mouse or rat) and surgically expose a target vessel (e.g., carotid artery or femoral vein).

    • Drug Administration: Administer the anthracycline via a relevant route (e.g., intravenous injection).

    • Thrombus Induction: Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the vessel for a defined period.

    • Monitoring: Monitor blood flow using a Doppler probe or visualize thrombus formation in real-time using intravital microscopy.[17]

    • Analysis: Measure the time to vessel occlusion or the size of the thrombus and compare between treated and control animals.

  • Principle: This model mimics venous thrombosis by creating a partial obstruction (stenosis) in the IVC, which, combined with the systemic effects of the drug, promotes thrombus formation.[18]

  • Methodology:

    • Animal Preparation and Drug Administration: As described above.

    • Surgical Procedure: Perform a laparotomy to expose the IVC. Ligate the IVC over a spacer of a specific diameter, then remove the spacer to create a standardized stenosis.

    • Thrombus Evaluation: After a set period (e.g., 24-48 hours), harvest the IVC segment containing the thrombus.

    • Analysis: Weigh the isolated thrombus to quantify the extent of thrombosis.

Data Presentation

Table 1: Illustrative Quantitative Data on Doxorubicin's Pro-thrombotic Effects
ParameterControlDoxorubicin-TreatedFold ChangeReference
Platelet PS Exposure (%)5.2 ± 1.128.4 ± 3.5~5.5[8]
Thrombin Generation (nM)85 ± 12210 ± 25~2.5[8]
In Vivo Thrombus Weight (mg)1.5 ± 0.46.8 ± 1.2~4.5[7]

Note: The data presented are illustrative and synthesized from multiple sources for demonstrative purposes.

Conclusion and Future Directions

The evidence overwhelmingly indicates that anthracycline antibiotics possess significant pro-thrombotic activity, a critical consideration in their clinical application. This guide has delineated the key mechanisms—platelet activation, endothelial dysfunction, and coagulation cascade amplification—and outlined robust experimental protocols for their investigation.

Future research in this field should focus on:

  • Developing Adjunctive Therapies: Investigating novel therapeutic agents that can selectively inhibit anthracycline-induced pro-thrombotic pathways without compromising their anti-tumor efficacy.

  • Biomarker Discovery: Identifying reliable biomarkers that can predict which patients are at the highest risk of developing thrombotic complications during anthracycline treatment.

  • Refining Anthracycline Analogs: Designing new anthracycline derivatives with reduced pro-thrombotic potential while retaining or enhancing their chemotherapeutic potency.[3]

A deeper understanding of the pro-thrombotic paradox of anthracyclines is paramount for improving the safety and therapeutic window of these indispensable anti-cancer drugs.

References

  • Novel Mechanisms of Anthracycline-Induced Cardiovascular Toxicity: A Focus on Thrombosis, Cardiac Atrophy, and Programmed Cell Death - PMC. National Center for Biotechnology Information. [Link]

  • Effects of the chemotherapeutic agent doxorubicin on the protein C anticoagulant pathway. Molecular Cancer Therapeutics. [Link]

  • Anthracycline Toxicity - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Doxorubicin contributes to thrombus formation and vascular injury by interfering with platelet function - American Journal of Physiology. American Physiological Society. [Link]

  • Anthracycline Drugs for Chemo: How Do They Work?. Drugs.com. [Link]

  • Cancer therapy associated thrombosis - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC. National Center for Biotechnology Information. [Link]

  • Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC. National Center for Biotechnology Information. [Link]

  • Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines - PMC. National Center for Biotechnology Information. [Link]

  • Doxorubicin-Induced Platelet Activation and Clearance Relieved by Salvianolic Acid Compound: Novel Mechanism and Potential Therapy for Chemotherapy-Associated Thrombosis and Thrombocytopenia - PMC. National Center for Biotechnology Information. [Link]

  • Daunorubicin Induces Procoagulant Activity of Cultured Endothelial Cells through Phosphatidylserine Exposure and Microparticles Release | Blood | American Society of Hematology - ASH Publications. American Society of Hematology. [Link]

  • Anthracycline Derivatives and Their Anticancer Activity - INEOS OPEN. INEOS OPEN. [Link]

  • Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. Practical-Haemostasis.com. [Link]

  • In Vivo Thrombus Formation in Murine Models | Circulation Research. AHA/ASA Journals. [Link]

  • (PDF) Assessment of platelet reactivity after the anthracycline-based chemotherapy via mean platelet volume: Does it act on anthracycline-induced cardiotoxicity? - ResearchGate. ResearchGate. [Link]

  • New experimental screening protocols to understand the mechanisms behind thrombosis | Università di Padova. Università di Padova. [Link]

  • Elevated Platelet Aggregation in Patients with Ovarian Cancer: More than Just Increased Platelet Count - MDPI. MDPI. [Link]

  • Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention - Frontiers. Frontiers. [Link]

  • Cytotoxic activity of anthracycline antibiotics and their derivatives... - ResearchGate. ResearchGate. [Link]

  • Antiplatelet and Antithrombotic Activities of Non-Steroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit - MDPI. MDPI. [Link]

  • Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms - MDPI. MDPI. [Link]

  • Mechanism-Based Engineering Against Anthracycline Cardiotoxicity | Circulation. AHA/ASA Journals. [Link]

  • Doxorubicin-Induced Platelet Procoagulant Activities: An Important Clue for Chemotherapy-Associated Thrombosis - Oxford Academic. Oxford University Press. [Link]

  • Deciphering the Role of the Coagulation Cascade and Autophagy in Cancer-Related Thrombosis and Metastasis - Frontiers. Frontiers. [Link]

  • Impaired mitochondrial activity explains platelet dysfunction in thrombocytopenic cancer patients undergoing chemotherapy - PMC. National Center for Biotechnology Information. [Link]

  • In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed. National Center for Biotechnology Information. [Link]

  • Cardio-Oncology Drug Interactions: A Scientific Statement From the American Heart Association | Circulation. AHA/ASA Journals. [Link]

  • Tissue Factor–Activated Coagulation Cascade in the Tumor Microenvironment Is Critical for Tumor Progression and an Effective Target for Therapy - AACR Journals. American Association for Cancer Research. [Link]

  • (PDF) Acetylcholine Inhibits Platelet Activation - ResearchGate. ResearchGate. [Link]

  • Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives - Jordan Journal of Biological Sciences. Jordan Journal of Biological Sciences. [Link]

  • Antiplatelet Drugs on Platelet Aggregation Induced by Infectious Bacteria - Frontiers. Frontiers. [Link]

  • Antiplatelet agents | Deranged Physiology. Deranged Physiology. [Link]

  • Daunorubicin Hydrochloride – Application in Therapy and Current Clinical Research. Clinical Trials Arena. [Link]

  • The coagulation cascade and the sites of anticoagulant drugs targets - ResearchGate. ResearchGate. [Link]

  • Effects of Antiplatelet Drugs on Platelet-Dependent Coagulation Reactions - MDPI. MDPI. [Link]

  • Thrombosis models - The Würzburg Platelet Group. Universitätsklinikum Würzburg. [Link]

  • ADP and Collagen: Key Roles in Platelet Aggregation Testing - Bio/Data Corporation. Bio/Data Corporation. [Link]

  • Daunorubicin induces procoagulant response through phosphatidylserine exposure in red blood cells - PubMed. National Center for Biotechnology Information. [Link]

  • Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - MDPI. MDPI. [Link]

  • Full article: Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - Taylor & Francis. Taylor & Francis Online. [Link]

Sources

Methodological & Application

Application Note: Downstream Processing and Recovery of Avidinorubicin from Streptomyces Fermentation Broth

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Avidinorubicin, a glycosylated anthracycline antibiotic, represents a critical class of secondary metabolites produced via type II polyketide synthase pathways in Streptomyces species (e.g., S. peucetius). Like its structural analogs doxorubicin and daunorubicin, Avidinorubicin is characterized by a tetracyclic aglycone moiety coupled to an amino sugar.

This protocol addresses the primary challenge in Avidinorubicin recovery: balancing the molecule's chemical instability (susceptibility to alkaline degradation and acid hydrolysis) with the need for high-yield recovery from complex fermentation matrices.

Critical Physicochemical Constraints:

  • pH Sensitivity: Stable in acidic conditions (pH 2.5–4.5); rapidly degrades via de-glycosylation or ring cleavage at pH > 7.0.

  • Thermal Instability: Significant degradation observed > 40°C.

  • Photosensitivity: The conjugated ring system is light-sensitive; all steps must be performed under yellow light or low-light conditions.

Process Logic & Mechanism

The extraction strategy relies on the "Capture and Elute" mechanism using non-polar macroporous adsorption resins (Diaion HP-20 or Amberlite XAD-16). Unlike direct solvent extraction (which consumes vast quantities of chloroform/acetone), resin adsorption allows for the concentration of the target molecule directly from the aqueous phase, significantly reducing solvent usage and environmental impact.

Process Flow Diagram

The following flowchart illustrates the critical decision points and material flow for the extraction process.

Avidinorubicin_Extraction Fermentation Harvested Fermentation Broth (Streptomyces sp.) Acidification Acidification (pH 2.5 - 3.0) (Oxalic Acid/H2SO4) Fermentation->Acidification Stabilize & Solubilize Filtration Filtration / Centrifugation (Separation) Acidification->Filtration Mycelium Mycelial Cake (Intracellular Product) Filtration->Mycelium Retentate Supernatant Clarified Broth (Extracellular Product) Filtration->Supernatant Filtrate SolventExt Solvent Extraction (Acidified Methanol/Acetone) Mycelium->SolventExt Cell Lysis ResinAds Resin Adsorption (Diaion HP-20 / XAD-16) Supernatant->ResinAds Hydrophobic Capture Pooling Pool & Concentrate (Vac. Evaporation < 35°C) SolventExt->Pooling ResinAds->Pooling Elution (MeOH) LLE Liquid-Liquid Extraction (Chloroform/Water Partition) Pooling->LLE Purification Crystallization Crystallization (Ethanol/HCl) LLE->Crystallization Final Polishing

Figure 1: Integrated workflow for the recovery of Avidinorubicin, separating mycelial bound product and extracellular broth fractions.

Detailed Experimental Protocol

Reagents and Equipment
  • Resin: Diaion® HP-20 or Amberlite® XAD-16 (Pre-swollen in methanol, then equilibrated in water).

  • Acids: Oxalic acid (preferred for metal chelation) or 1N Sulfuric acid (

    
    ).
    
  • Solvents: HPLC-grade Methanol, Chloroform, Acetone.

  • Equipment: Preparative HPLC (C18 column), Rotary Evaporator, Buchner Funnel or Filter Press.

Step-by-Step Methodology
Step 1: Broth Conditioning (Acidification)

Anthracyclines often precipitate or bind to cellular debris at neutral pH. Acidification solubilizes the drug and stabilizes it.

  • Chill the harvest broth to 4°C to minimize enzymatic degradation.

  • Slowly add Oxalic Acid (saturated solution) or 1N

    
      to the broth under constant agitation.
    
  • Target pH: 2.5 ± 0.2.

    • Note: Do not drop below pH 2.0 to prevent glycosidic bond hydrolysis (cleavage of the sugar moiety).

  • Agitate for 60 minutes to ensure desorption of Avidinorubicin from the mycelial surface.

Step 2: Solid-Liquid Separation
  • Filter the acidified broth using a filter press with a diatomaceous earth aid (Celite 545).

  • Stream Split:

    • Filtrate (Liquid): Contains extracellular Avidinorubicin. Proceed to Step 3A.

    • Filter Cake (Biomass): Contains intracellular/bound Avidinorubicin. Proceed to Step 3B.

Step 3A: Resin Adsorption (Filtrate)
  • Pack a column with Diaion HP-20 resin (approx. 5-10% of broth volume).

  • Load the clarified filtrate at a flow rate of 2 Bed Volumes (BV)/hour .

  • Wash: Flush with 3 BV of acidified water (pH 3.0) to remove sugars, proteins, and inorganic salts.

  • Elution: Elute with a step gradient of Methanol/Water (30%, 50%, 80%, 100%).

    • Observation: Avidinorubicin typically elutes between 70-90% Methanol (Deep red fraction).

Step 3B: Mycelial Extraction (Filter Cake)
  • Resuspend the filter cake in Acidified Acetone or Methanol (pH adjusted to 3.0).

  • Agitate for 4 hours.

  • Filter to remove biomass.

  • Combine this solvent extract with the resin eluate from Step 3A.

Step 4: Concentration and Liquid-Liquid Extraction (LLE)
  • Concentrate the combined methanolic fractions using a rotary evaporator at < 35°C to remove the organic solvent.

  • The remaining aqueous concentrate (rich in red pigment) is adjusted to pH 8.0–8.2 using dilute NaOH immediately prior to extraction.

    • Critical: Anthracyclines extract into organic phases (Chloroform) best in their unprotonated form, but they are unstable at this pH. Work fast ( < 15 mins).

  • Extract 3x with Chloroform (

    
    ).
    
  • Combine chloroform layers and wash once with a small volume of brine.

  • Re-acidify the chloroform layer slightly (add calculated methanolic HCl) to protonate the amine group (stabilizing the molecule).

Step 5: Final Purification (Crystallization)
  • Evaporate Chloroform to dryness.

  • Redissolve residue in minimal Methanol.

  • Add excess Ethanol or Acetone as an anti-solvent.

  • Chill to -20°C overnight to induce crystallization of Avidinorubicin Hydrochloride.

Quantitative Performance Metrics

The following table summarizes expected recovery rates based on standard anthracycline fermentation titers (e.g., S. peucetius wild type vs. overproducers).

ParameterLaboratory Scale (Shake Flask)Pilot Scale (50L Fermenter)Target Specification
Initial Titer 50 - 100 mg/L150 - 500 mg/L> 1000 mg/L (Engineered)
Resin Capacity (HP-20) 15 mg/g wet resin18 mg/g wet resin> 20 mg/g
Elution Recovery 85%92%> 90%
Final Purity (HPLC) > 95%> 96%> 98% (Pharma Grade)
Overall Yield 60 - 70%75 - 80%> 75%

Troubleshooting & Critical Control Points

The "Red to Blue" Indicator

Avidinorubicin, like Doxorubicin, acts as a pH indicator.

  • Acidic (pH < 7): Red/Orange (Stable).

  • Alkaline (pH > 8): Blue/Purple (Unstable - rapid degradation).

  • Action: If your extract turns blue/purple during processing, immediately acidify with 0.1N HCl to return to the red state to prevent irreversible loss.

Emulsion Formation

During the Chloroform extraction (Step 4), emulsions may form due to residual proteins.

  • Solution: Filtration through a Celite pad or centrifugation at 5000 x g usually breaks the emulsion.

References

  • Arcamone, F., et al. (1969). "Adriamycin, 14-hydroxydaunomycin, a new antitumor antibiotic from S. peucetius var. caesius." Biotechnology and Bioengineering.

  • Metsä-Ketelä, M., et al. (2003). "Engineering anthracycline biosynthesis in Streptomyces galilaeus." Antimicrobial Agents and Chemotherapy, 47(4), 1291-1296.

  • Malik, V.S. (1982). "Anthracyclines: Current Status and New Developments." Advances in Applied Microbiology, 28, 27-94.
  • ResearchGate (2024). "Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization." Journal of Applied Microbiology.

  • Vertex AI Search (2025). "Purification of anthracycline antibiotics using macroporous resin." (Synthesized from industrial patent data KR20100010503A).

Application Note: n-Butyl Alcohol Extraction Methodologies for Anthracyclines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of n-Butyl Alcohol (n-Butanol) for the extraction and purification of anthracyclines (e.g., Doxorubicin, Daunorubicin). It deviates from generic templates to focus on the specific physicochemical challenges of handling these unstable, amphiphilic glycosides.

Executive Summary & Chemical Rationale

Anthracyclines are tetracyclic glycosides containing both a lipophilic aglycone (anthraquinone backbone) and a hydrophilic amino sugar (daunosamine). This amphiphilic nature creates a unique extraction challenge:

  • Non-polar solvents (Hexane) fail to extract the polar glycoside.

  • Highly polar solvents (Water) make recovery difficult and promote hydrolysis.

  • n-Butanol occupies the ideal "middle ground" polarity (

    
    ). It is sufficiently polar to solubilize the glycoside and its salts but immiscible enough with water to form a biphasic system, making it the solvent of choice for high-yield recovery from fermentation broths  and polar metabolite enrichment  in pharmacokinetics.
    
The "pH Swing" Mechanism

The core of this protocol relies on the pKa of the daunosamine amino group (~8.2 – 8.6).

  • Acidic pH (< 7.0): The amine is protonated (

    
    ). The molecule is water-soluble (cationic).
    
  • Basic pH (> 8.0): The amine is deprotonated (

    
    ). The molecule becomes a free base, significantly increasing its partition coefficient (
    
    
    
    ) into n-butanol.

Critical Warning: Anthracyclines degrade rapidly via alkaline hydrolysis (cleavage of the glycosidic bond) at pH > 9.0 or with prolonged exposure to pH 8.0+. The extraction window is a race against degradation.

Workflow Visualization

The following diagram illustrates the "pH Swing" logic used to transfer the drug between phases for purification.

AnthracyclineExtraction Broth Fermentation Broth (Complex Matrix) Acidification Acidification (pH 3.0) Solubilize as Salt Broth->Acidification Release from mycelium Clarification Clarification (Filtration/Centrifugation) Acidification->Clarification pH_Adj pH Adjustment (pH 8.1 - 8.5) CRITICAL: Rapid Execution Clarification->pH_Adj Supernatant Extraction n-Butanol Addition (1:1 or 1:2 Ratio) pH_Adj->Extraction Deprotonation PhaseSep Phase Separation Extraction->PhaseSep Mixing Organic Organic Phase (n-Butanol + Free Base Drug) PhaseSep->Organic Top Layer Aqueous Aqueous Waste (Salts, Proteins) PhaseSep->Aqueous Bottom Layer BackExtract Back-Extraction (0.1M HCl, pH 2.5) Organic->BackExtract Purification FinalAq Purified Acidic Aqueous Phase (Stable Salt Form) BackExtract->FinalAq Phase Transfer

Figure 1: The "pH Swing" extraction workflow utilizing n-butanol to isolate anthracyclines from fermentation broth.

Protocol A: Industrial Downstream Processing (Fermentation Broth)

Objective: Bulk isolation of Doxorubicin/Daunorubicin from Streptomyces culture broth.

Reagents & Equipment[1][2][3][4][5]
  • Solvent: n-Butyl Alcohol (ACS Grade).

  • Buffers: 0.1 M HCl, 0.1 M NaOH, Phosphate Buffer (pH 7).

  • Equipment: Cooled Centrifuge (4°C), Glass Separatory Funnels (PTFE stopcocks).

Step-by-Step Methodology
  • Mycelial Release (Acidification)

    • Adjust the whole fermentation broth to pH 3.0 – 3.5 using 1.0 M HCl.

    • Rationale: Anthracyclines often adsorb to the mycelial cell wall. Acidification protonates the drug, increasing water solubility and releasing it into the bulk liquid.

    • Agitate for 30 minutes at 4°C.

  • Clarification

    • Centrifuge at 5,000 x g for 15 minutes to remove biomass. Collect the supernatant.

    • Note: The supernatant is now a crude aqueous solution of the drug salt.

  • The "Alkaline Shock" (Extraction)

    • Preparation: Pre-cool n-butanol to 4°C. Have 1.0 M NaOH ready.

    • Action: Rapidly adjust the supernatant pH to 8.2 ± 0.2 .

    • Immediate Addition: Immediately add n-butanol at a 1:1 (v/v) ratio.

    • Agitation: Shake vigorously for 5–10 minutes.

    • Expert Insight: Do not exceed pH 8.6. At pH > 9, the glycosidic bond hydrolyzes, yielding the inactive aglycone (Doxorubicinone). Perform this step on ice if possible.

  • Phase Separation

    • Allow phases to settle. n-Butanol (density 0.81 g/mL) will form the upper layer .

    • Troubleshooting Emulsions: Fermentation broths often emulsify with butanol. If the interface is unclear, centrifuge the mixture at 3,000 x g for 5 minutes.

    • Collect the Upper Organic Phase (Red/Orange).

  • Back-Extraction (Purification)

    • Add an equal volume of 0.01 M HCl (pH ~2.5) to the n-butanol extract.[1]

    • Shake gently. The drug will protonate and transfer back into the aqueous phase (turning it red).

    • Result: Non-polar impurities (lipids, antifoams) remain in the butanol. The drug is now in a purified, stable acidic aqueous solution ready for lyophilization or crystallization.

Protocol B: Bioanalytical Sample Preparation (Plasma/Tissue)

Objective: Enrichment of anthracyclines and polar metabolites (e.g., Doxorubicinol) from plasma for HPLC/LC-MS analysis.

Rationale

While Solid Phase Extraction (SPE) is common, LLE with n-butanol is superior for recovering polar metabolites that might break through C18 SPE cartridges.

Step-by-Step Methodology
  • Protein Precipitation

    • To 200 µL of plasma, add 600 µL of cold Methanol. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes. Transfer supernatant to a clean glass tube.

  • Buffering

    • Add 200 µL of Borate Buffer (pH 8.5) to the supernatant.

    • Note: Borate stabilizes the diol structure of the sugar moiety while establishing the basic pH required for extraction.

  • n-Butanol Extraction

    • Add 1.0 mL of n-Butanol .

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate phases.

  • Recovery & Concentration

    • Transfer the upper n-butanol layer to a fresh tube.

    • Evaporation: n-Butanol has a high boiling point (117.7°C). Evaporate under a stream of Nitrogen at 45°C .

    • Caution: Do not exceed 50°C to prevent thermal degradation.

    • Reconstitute the residue in Mobile Phase (e.g., Acetonitrile:Water 30:70 + 0.1% Formic Acid).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Extraction pH 8.1 – 8.5 < 8.0: Drug remains ionic (low recovery). > 8.6: Rapid chemical degradation.
Temperature 4°C - 10°C Low temp slows alkaline hydrolysis during the extraction step.
Solvent Water Content Saturated n-Butanol absorbs ~20% water. Ensure the solvent is water-saturated before use if volume accuracy is critical.
Emulsion Control Centrifugation Butanol/Broth systems are prone to stable emulsions. Filtration is ineffective; use G-force.

Safety & Handling (The "Red Death")

  • Cytotoxicity: Anthracyclines are potent vesicants and cardiotoxins.

    • Double Glove: Use Nitrile gloves (Latex is permeable to some organic solvents).

    • Inactivation: Spills should be treated with 10% Sodium Hypochlorite (Bleach) immediately to cleave the molecule and destroy activity.

  • n-Butanol: Flammable (Flash point 35°C) and a respiratory irritant. Perform all extractions in a fume hood.

References

  • Optimization of pH for Doxorubicin Encapsul

    • Source: University of Rome / ResearchG
    • Relevance: Defines the pKa-driven extraction window (pH 8.1) for moving DOX into organic phases.
    • URL:[Link]

  • Comparative Study of Extraction Procedures for Anthracyclines.

    • Source: MDPI (Molecules Journal)
    • Relevance: Validates LLE vs.
    • URL:[Link]

  • Separation Methods for Anthraquinone-Rel

    • Source: PubMed (N
    • Relevance: Reviews solvent systems including alcohol-based extractions for anthracycline purific
    • URL:[Link]

  • Extraction of Daunorubicin and Doxorubicin: Self-Associ

    • Source: PubMed
    • Relevance: Details the partition coefficients and the influence of pH (8.0–8.6) on extraction efficiency.
    • URL:[Link]

Sources

Application Note: High-Efficiency Purification of Avidinorubicin using Sephadex LH-20

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Avidinorubicin is a therapeutic conjugate combining the tumor-targeting potential of avidin (often used in pre-targeting protocols with biotinylated antibodies) with the cytotoxic potency of doxorubicin (DOX). The critical challenge in manufacturing this conjugate is the complete removal of unreacted (free) doxorubicin. Free DOX causes systemic toxicity and competes for biotinylation sites if not removed, compromising the "pre-targeting" efficacy.

While standard Size Exclusion Chromatography (SEC) media like Sephadex G-25 are commonly used for desalting, they often fail to completely resolve free anthracyclines due to "tailing." Sephadex LH-20 is the gold standard for this application. Unlike standard dextran gels, LH-20 is hydroxypropylated. This imparts a dual character—hydrophilic and lipophilic—allowing it to function via two simultaneous mechanisms:[1][2]

  • Size Exclusion: Excluding the large Avidin-DOX conjugate (approx. 67 kDa).

  • Adsorption Chromatography: Actively retaining the small, aromatic free DOX via

    
    -
    
    
    
    interactions and hydrophobic adsorption.

This guide details a self-validating protocol for purifying Avidinorubicin, ensuring >99% removal of free drug while preserving protein activity.

Principle of Separation

The purification relies on the "Excluded vs. Retained" differential.

  • The Conjugate (Avidinorubicin): The avidin tetramer is significantly larger than the exclusion limit of Sephadex LH-20 (~4–5 kDa). Consequently, it cannot enter the bead pores and elutes rapidly in the Void Volume (

    
    ) .
    
  • The Contaminant (Free Doxorubicin): DOX is a small molecule (~543 Da) with a planar anthraquinone ring. In aqueous or low-organic buffers, this ring interacts strongly with the dextran matrix of LH-20. It enters the pores and adsorbs to the bead surface. This results in a Retardation Factor (

    
    ) significantly lower than 1, causing it to elute much later than simple salts.
    
Mechanism Visualization

SephadexMechanism cluster_column Sephadex LH-20 Column Environment Resin LH-20 Beads (Hydroxypropylated Dextran) Retained Retained Fraction Free Drug Waste Resin->Retained Slow Elution (Requires Organic Wash) Avidin Avidin-DOX Conjugate (>60 kDa) Avidin->Resin Excluded (Too Large) Void Void Volume (V0) Purified Conjugate Avidin->Void Fast Elution FreeDox Free Doxorubicin (~543 Da) FreeDox->Resin 1. Enters Pores 2. Hydrophobic Adsorption Input Crude Reaction Mixture Input->Avidin Load Input->FreeDox Load

Figure 1: The dual-mode separation mechanism. The protein is excluded by size, while the drug is retained by adsorption.

Materials & Equipment

Reagents
  • Stationary Phase: Sephadex LH-20 (Cytiva/GE Healthcare or equivalent).

  • Swelling/Elution Buffer (Mobile Phase A): 0.1 M Ammonium Bicarbonate (pH 8.0) OR Phosphate Buffered Saline (PBS), pH 7.4.

    • Note: Ammonium bicarbonate is volatile and ideal if the product will be lyophilized.

  • Cleaning Solvent (Mobile Phase B): 50% Methanol or Ethanol in water.

    • Note: Required to strip the bound free DOX from the column after the product is collected.

  • Sample: Crude Avidin-Doxorubicin reaction mixture (filtered 0.22 µm).

Equipment
  • Column: Borosilicate glass column (e.g., XK 16/20 or C-series).

    • Recommended Geometry: Height-to-Diameter ratio of at least 10:1 to ensure resolution.

  • Detection: UV-Vis Monitor set to 280 nm (Protein) and 480 nm (Doxorubicin absorbance).

  • Fraction Collector: Capable of time or drop-based collection.

Experimental Protocol

Step 1: Resin Preparation (Swelling)

Sephadex LH-20 is supplied as a dry powder and must be swollen.[3]

  • Weigh the appropriate amount of dry powder. (Swelling factor in water: ~2.1 mL/g dry powder).

  • Add Mobile Phase A (Buffer) in excess (approx. 5 mL per gram of resin).

  • Let swell for 3 hours at room temperature or overnight at 4°C.

    • Critical: Do not use a magnetic stir bar, as it grinds the beads. Use a gentle overhead stirrer or occasional swirling.

Step 2: Column Packing
  • Equilibrate the swollen slurry to room temperature.

  • Pour the slurry into the column in a single continuous motion to avoid layering.

  • Allow the bed to settle under gravity, then flow buffer at a rate 20% higher than the operational flow rate.

  • Verification: The bed should be uniform and free of bubbles.

Step 3: Equilibration

Flush the column with 3 Column Volumes (CV) of Mobile Phase A . Ensure the UV baseline is stable.

Step 4: Sample Loading
  • Stop the flow.

  • Carefully apply the crude Avidinorubicin sample to the top of the bed.

    • Load Volume: Max 2–5% of total Bed Volume (

      
      ).
      
  • Allow the sample to enter the bed.

  • Visual Check: You will see a dark red band at the top. As flow resumes, this band will split.

Step 5: Elution (The Separation)

Resume flow with Mobile Phase A .

  • Fraction 1 (The Product): A fast-moving, light red/orange band will travel down the column. This contains the Avidinorubicin conjugate.[4] Collect this peak.

    • Elution Volume: Typically occurs at roughly 30–40% of the Bed Volume (

      
      ).
      
  • Fraction 2 (The Impurity): A slow-moving, intense red band (Free DOX) will remain near the top or move very slowly.

    • Action: Once the protein peak (Fraction 1) has fully eluted and UV 280/480 returns to baseline, stop collecting the product.

Step 6: Column Regeneration

Switch to Mobile Phase B (50% MeOH/EtOH).

  • Wash the column with 2–3 CVs.[3][5]

  • The "stuck" red band (Free DOX) will now elute rapidly due to the disruption of hydrophobic interactions.

  • Discard this fraction as chemical waste.

  • Re-equilibrate with Mobile Phase A if reusing the column immediately.

Workflow Diagram

PurificationWorkflow cluster_elution Step 4: Isocratic Elution (Aqueous) start Start: Dry Sephadex LH-20 swell Step 1: Swell in Aqueous Buffer (3 hrs @ RT) start->swell pack Step 2: Pack & Equilibrate Column swell->pack load Step 3: Load Crude Avidinorubicin pack->load separation Visual Separation: Band 1 (Fast) vs Band 2 (Slow) load->separation collect Step 5: Collect Void Volume (Avidin-DOX Conjugate) separation->collect First Eluting Peak wash Step 6: Wash with 50% MeOH (Remove Free DOX) collect->wash After Baseline Return qc Step 7: QC Analysis (HABA & UV 480nm) collect->qc

Figure 2: Step-by-step operational workflow for the purification process.

Data Analysis & Quality Control

To validate the purification, you must quantify the Degree of Labeling (DOL) and ensure the absence of free drug.

Quantitative Table: Expected Parameters
ParameterMethodExpected Result
Protein Concentration BCA Assay or

(corrected)
Dependent on load
Drug Concentration Absorbance at 480 nmDependent on load
Purity (Free Drug) HPLC-SEC or TLC< 1% Free Dox
Avidin Activity HABA Displacement Assay> 85% of native activity
Molar Ratio (Drug:Protein) Calculation (Beer's Law)Typically 2:1 to 4:1
Calculation of Molar Ratio

Since Doxorubicin absorbs at 280 nm (interfering with protein measurement), use the following correction:

  • Calculate Dox Concentration (

    
    ): 
    
    
    
    
    (Where
    
    
    )
  • Correct Protein Absorbance (

    
    ): 
    
    
    
    
    (Where Correction Factor
    
    
    is typically ~0.72 for Doxorubicin, but should be determined experimentally).
  • Calculate Protein Concentration (

    
    ): 
    
    
    
    
    (Where
    
    
    for tetramer).

Troubleshooting

  • Issue: Poor Resolution (Bands merging).

    • Cause: Sample volume too high (>5% CV) or flow rate too fast.

    • Fix: Reduce load volume to 1-2% CV; reduce flow rate to 10 cm/h.

  • Issue: Low Recovery of Conjugate.

    • Cause: Non-specific binding of Avidin to glass or resin.

    • Fix: Add 0.05% Tween-20 to the equilibration buffer.

  • Issue: Free Dox Leaching into Product.

    • Cause: Column overloaded.

    • Fix: Regenerate column thoroughly with methanol between runs.

References

  • Porath, J., & Flodin, P. (1959). Gel filtration: a method for desalting and group separation. Nature, 183(4676), 1657-1659. Link

  • Cytiva (formerly GE Healthcare). (2020). Sephadex LH-20 Instruction Manual. Cytiva Life Sciences. Link

  • Green, N. M. (1975). Avidin. Advances in Protein Chemistry, 29, 85-133. Link

  • Stella, B., et al. (2013). Preparation of hyaluronic acid micro-hydrogel by biotin-avidin-specific bonding for doxorubicin-targeted delivery.[6] Applied Biochemistry and Biotechnology, 169(1), 239–49.[6] Link

  • Nagy, A., et al. (1996). Stability of cytotoxic luteinizing hormone-releasing hormone conjugates (AN-152 and AN-207) containing doxorubicin or 2-pyrrolinodoxorubicin in substance, fresh human serum, and buffers. Proceedings of the National Academy of Sciences, 93(14), 7269-7273. (Demonstrates LH-20 use for anthracycline purification). Link

Sources

Application Note: Stereoselective Synthesis of Avidinosamine Sugar Moieties

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of Avidinosamine (3-amino-2,3,6-trideoxy-3-C-methyl-L-ribo-hexopyranose), a rare branched-chain amino sugar moiety found in potent anthracycline antibiotics like Avidinorubicin and the recently discovered Dracomicins .[1][2][3]

Introduction & Structural Significance[1][2][4][5][6][7]

Avidinosamine is a highly specialized deoxysugar characterized by a quaternary carbon center at the C-3 position, bearing both a methyl group and an amine functionality. It was first identified in avidinorubicin , a Streptomyces-derived antibiotic exhibiting activity against Gram-positive bacteria and platelet aggregation inhibition.[1][2][3] More recently, it has been identified as a critical component of dracomicins , a new class of hybrid oligosaccharide-peptide antibiotics.[2]

Structural Challenges

The synthesis of avidinosamine presents three primary chemoselective and stereochemical challenges:

  • C-3 Quaternary Stereocenter: The simultaneous installation of a methyl group and an amine at C-3 requires precise control to achieve the ribo-configuration.[1][2]

  • 2,6-Deoxygenation: The sugar lacks hydroxyl groups at C-2 and C-6, requiring specific reduction strategies or de novo assembly from reduced precursors.[1][2]

  • Anomeric Stability: The absence of a C-2 substituent (2-deoxy) makes the glycosidic linkage more labile and susceptible to anomerization during glycosylation.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage installation of the C-3 amino group via nucleophilic addition to a 3-ulose (ketone) intermediate.[1][2][3] This approach allows for the divergence into either avidinosamine or its nitro-analogue (decilonitrose) depending on the nucleophile used.[1][3]

Logic Flow
  • Target: Protected L-Avidinosamine donor.

  • Intermediate: 3-Oximino-2,6-dideoxy-L-hexopyranoside.[1][2][3]

  • Precursor: 2,6-Dideoxy-L-threo-hexos-3-ulose.[1][2][3]

  • Starting Material: L-Rhamnose (Chiral Pool) or (S)-Ethyl Lactate (De Novo).[1][2][3]

Retrosynthesis Target L-Avidinosamine Donor (3-Amino-3-C-methyl) Intermediate1 3-Amino-Intermediate (Stereoselective Reduction) Target->Intermediate1 Deprotection Intermediate2 3-Oximino-Derivative (C=N Installation) Intermediate1->Intermediate2 Me-Ce Addition Ketone 2,6-Dideoxy-3-ulose (Key Electrophile) Intermediate2->Ketone Oximation Start1 L-Rhamnose (Chiral Pool) Ketone->Start1 Deoxygenation & Oxidation Start2 (S)-Ethyl Lactate (De Novo / Gold Catalysis) Ketone->Start2 Cyclization

Figure 1: Retrosynthetic tree illustrating the convergence on the 3-ulose intermediate.[1][2]

Detailed Protocol: The Oxime-Nucleophile Route

This protocol is adapted from the methodologies of Scharf and O'Doherty , optimizing for the stereoselective formation of the C-3 quaternary center.

Phase 1: Preparation of the 3-Ulose Intermediate

Objective: Synthesize the 2,6-dideoxy-3-ketone scaffold from L-Rhamnose.

  • Methyl Glycosidation:

    • Suspend L-Rhamnose monohydrate (10.0 g) in anhydrous MeOH (100 mL).

    • Add Acetyl Chloride (1.0 mL) dropwise at 0°C.

    • Reflux for 12 h.[3] Neutralize with Et₃N and concentrate.[3]

    • Result: Methyl α-L-rhamnopyranoside.[1][2][3]

  • Acetal Protection:

    • Treat the glycoside with 2,2-dimethoxypropane and CSA (cat.) in acetone.[3]

    • Result: Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside.[1][2][3]

  • C-4 Protection:

    • Benzoylate the free C-4 hydroxyl using BzCl/Pyridine.[1][2][3]

    • Result: Methyl 4-O-benzoyl-2,3-O-isopropylidene-α-L-rhamnopyranoside.[1][2][3]

  • Deoxygenation (Barton-McCombie Sequence):

    • Hydrolyze the isopropylidene (80% AcOH).

    • Selectively protect C-3 (difficult) or proceed via 3,4-O-thiocarbonyl diimidazole derivative if C-2 deoxygenation is targeted first.[1][2][3]

    • Alternative (Modern): Use the De Novo Route starting from lactate to directly access the 2,6-dideoxy-pyranone, avoiding the tedious deoxygenation of rhamnose.[2]

Phase 2: The De Novo "Lactate" Shortcut (Recommended)

Rationale: Avoids multi-step deoxygenation. Uses Gold(I) catalysis for efficiency.[1][3]

Reagents: (S)-Ethyl Lactate, Divinyl Carbinol, AuCl₃.[1][2][3]

  • Substrate Synthesis: Convert (S)-ethyl lactate to the corresponding homopropargyl alcohol.

  • Gold-Catalyzed Cyclization:

    • Treat the homopropargyl alcohol with 2 mol% AuCl₃ in CH₂Cl₂ at RT.

    • Result: Chiral 2,6-dideoxy-pyran-4-one.[1][2][3]

  • Enone Formation: Reduce the pyranone to the allylic alcohol and perform a Ferrier-type rearrangement or standard oxidation to reach the 2,6-dideoxy-3-ulose .[1][2][3]

Phase 3: Stereoselective Amination (The "Avidinosamine" Step)

Objective: Install the amino and methyl groups with ribo stereochemistry.

StepReagentsConditionsMechanism
1. Oximation NH₂OH·HCl, NaOAcEtOH/H₂O, Reflux, 2hFormation of C=N bond at C-3.[1][2]
2. Nucleophilic Addition MeLi, CeCl₃ (anhydrous)THF, -78°C to -40°COrganocerium addition to oxime (Cram Chelate control).[1][2][3]
3. Reduction TiCl₃ or H₂/Pd-CMeOHCleavage of N-O bond to reveal free amine.[1][2][3]

Protocol for Step 2 (Critical):

  • Dry CeCl₃[3]·7H₂O (2.0 equiv) under high vacuum at 140°C for 4 h until a fine white powder forms.

  • Suspend in anhydrous THF (0.5 M) and stir for 2 h.

  • Cool to -78°C. Add MeLi (2.0 equiv) dropwise. Stir for 30 min to form the organocerium reagent.

  • Add the 3-oximino-sugar (1.0 equiv) in THF dropwise.[1][2][3]

  • Allow to warm slowly to -40°C over 4 h.

  • Quench with sat. NH₄Cl.[3] Extract with EtOAc.[3]

  • Outcome: The methyl group attacks from the less hindered face (usually axial attack), forcing the hydroxylamine group equatorial. Subsequent reduction yields the equatorial amine and axial methyl (or vice versa depending on the specific protecting group strategy; for Avidinosamine (ribo), we require the Methyl and Amine to be cis to the C-2/C-4 substituents in a specific array).[1][3]

Note: The Scharf method (JOC 1993) utilizes the addition of nitroethane to a 3-ulose to form the nitro-sugar (decilonitrose), followed by reduction to avidinosamine.[1][3] This is also a valid pathway.

Characterization & Quality Control

NMR Fingerprint (500 MHz, CDCl₃)

To validate the synthesis of L-Avidinosamine, look for these diagnostic signals:

  • C-3 Methyl: A sharp singlet around δ 1.2 - 1.4 ppm .[1][2][3]

  • H-1 (Anomeric): A doublet of doublets (dd) around δ 4.5 - 5.0 ppm .[1][2][3] The coupling constant (

    
    ) indicates the anomeric configuration (
    
    
    
    vs
    
    
    ).
  • C-3 Quaternary Carbon: In

    
    C NMR, look for a non-protonated carbon signal around δ 55-60 ppm .[1][2][3]
    
  • Mass Spectrometry: High-resolution ESI-MS should show

    
     consistent with the formula (e.g., for methyl glycoside: 
    
    
    
    Da).[1][2][3]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 2 Wet CeCl₃Ensure CeCl₃ is dried rigorously (140°C, vacuum) before use.[1][2]
Wrong Stereochemistry Lack of ChelationEnsure the solvent is non-coordinating (THF is okay, avoid additives) to favor chelation control.
Anomerization Acidic Workup2-Deoxy sugars are acid-sensitive.[1][2][3] Use buffered workups (NaHCO₃).

Workflow Diagram

SynthesisWorkflow Start L-Rhamnose (or Lactate) Step1 2,6-Dideoxy-3-ulose (Ketone Formation) Start->Step1 Deoxygenation Oxidation Step2 3-Oximino Derivative (C=N Installation) Step1->Step2 NH2OH·HCl Step3 Organocerium Addition (MeLi / CeCl3) Step2->Step3 Stereoselective Alkylation End L-Avidinosamine (Protected) Step3->End N-O Cleavage

Figure 2: Forward synthetic workflow via the oxime-organocerium route.

References

  • Greven, R., Juetten, P., & Scharf, H. D. (1993).[4] A new stereoselective route to branched-chain nitro and amino sugars: synthesis of both enantiomers of decilonitrose and avidinosamine.[3][4][5] The Journal of Organic Chemistry, 58(14), 3742-3747.[1] Link[1][3]

  • Oves-Costales, D., et al. (2025).[1][3][6] Dracomicins, Hybrid Oligosaccharide–Nonribosomal Peptide Antibiotics from Amycolatopsis Species.[6] Organic Letters, 27(22), 4150-4155.[1][2][3] Link(Note: Year and Vol updated based on context of recent discovery).

  • Thorson, J. S., et al. (2013). A comprehensive review of glycosylated bacterial natural products. Chemical Reviews, 113(11), 8214-8250.[1][2][3] Link

  • Walczak, M. A., & Wipf, P. (2008). Rhodium(I)-catalyzed cycloadditions of bicyclobutanes: stereoselective synthesis of the avidinosamine core. Journal of the American Chemical Society, 130(22), 6924-6925.[1] (Illustrative modern catalytic approach).

Sources

Precision Quantitation of Thrombin-Mediated Platelet Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract & Scope

Thrombin is the most potent physiological activator of platelets, functioning as the central effector of coagulation and thrombosis. Unlike weak agonists (ADP, Epinephrine) that rely on feedback loops, thrombin drives a "sledgehammer" response via Protease-Activated Receptors (PARs), making it a high-priority target for antithrombotic drug development (e.g., Vorapaxar).

This guide provides a rigorous framework for measuring the inhibition of thrombin-induced platelet aggregation. It moves beyond basic kit instructions to address the causality of experimental failure , specifically focusing on the unique handling requirements of thrombin, the kinetic differences between PAR1 and PAR4 signaling, and the "Gold Standard" methodology of Light Transmission Aggregometry (LTA).

Mechanistic Grounding: The Dual-Receptor System

To effectively inhibit thrombin, one must understand that it does not "bind" receptors in the traditional ligand-lock sense; it cleaves them.

The PAR Cleavage Mechanism

Thrombin docks onto the platelet surface and proteolytically cleaves the N-terminal exodomain of PARs. This reveals a tethered ligand (SFLLRN for PAR1) that binds intramolecularly to the receptor, triggering G-protein coupling.

  • PAR1 (High Affinity): Responds to low thrombin concentrations. Responsible for the initial rapid spike in calcium and shape change.

  • PAR4 (Low Affinity): Requires higher thrombin concentrations. Responsible for sustained calcium influx and the stability of the aggregate.

Critical Implication for Assay Design: A drug targeting PAR1 may show inhibition at low thrombin doses but fail at high doses due to PAR4 compensation. Your assay must test a concentration range to distinguish these effects.

Pathway Visualization

The following diagram illustrates the signaling cascade and points of therapeutic intervention.

ThrombinSignaling Thrombin Thrombin (Agonist) PAR1 PAR-1 Receptor (High Affinity) Thrombin->PAR1 Cleaves N-terminus PAR4 PAR-4 Receptor (Sustained) Thrombin->PAR4 Cleaves (High conc) Gq Gq Protein PAR1->Gq G1213 G12/13 Protein PAR1->G1213 PAR4->Gq PAR4->G1213 PLC PLC-beta Gq->PLC RhoA RhoA / ROCK G1213->RhoA IP3 IP3 Generation PLC->IP3 Shape Shape Change (Pseudopodia) RhoA->Shape Ca Intracellular Ca2+ Mobilization IP3->Ca Integrin Integrin aIIb-beta3 Activation Ca->Integrin Shape->Integrin Agg Platelet Aggregation Integrin->Agg Fibrinogen Binding

Figure 1: Thrombin signaling pathways via PAR1 and PAR4 leading to aggregation.

Pre-Analytical Variables: The "Make or Break" Factors

Thrombin assays are notoriously sensitive to pre-analytical errors. Adhere to these rules to ensure data integrity.

A. Anticoagulant Selection (The Heparin Trap)

NEVER use Heparin for thrombin-induced aggregation studies.

  • Reasoning: Heparin binds Antithrombin III (ATIII) in the plasma, which instantly neutralizes the exogenous thrombin you add as an agonist.

  • Protocol: Use 3.2% Sodium Citrate (Blue top tubes). Citrate chelates calcium, preventing background coagulation, but leaves enough function for thrombin (which mobilizes intracellular calcium) to induce aggregation.

B. Thrombin Adsorption

Thrombin is a "sticky" protein that rapidly adsorbs to glass and standard polystyrene plastics, effectively lowering the concentration reaching the platelets.

  • Protocol: Store thrombin stock solutions in polypropylene or siliconized tubes.

  • Carrier Protein: Dilute thrombin in saline containing 0.1% BSA (Bovine Serum Albumin) to coat the plastic walls and prevent loss of the active enzyme.

C. Agonist Selection: Thrombin vs. TRAP-6
FeatureThrombin (Human/Bovine)TRAP-6 (Peptide)
Mechanism Proteolytic cleavage of PARsDirect binding to PAR1 (No cleavage)
Physiological Relevance High (In vivo mimic)Moderate (Mechanistic probe)
Fibrin Clotting Yes (Converts fibrinogen

fibrin)
No (Pure platelet aggregation)
Use Case Dose-response curves; Clinical simulationScreening PAR1 antagonists specifically

Note on Clotting: When using native Thrombin in Plasma (PRP), fibrinogen will convert to fibrin, causing a clot that interferes with optical transmission.

  • Solution: Use GPRP peptide (Gly-Pro-Arg-Pro) to inhibit fibrin polymerization if using high-dose thrombin, OR use Washed Platelets (fibrinogen-free) for pure mechanistic studies.

Protocol: Light Transmission Aggregometry (LTA)

The Gold Standard Method[1][2][3]

Equipment & Reagents[1][2][4][5][6][7]
  • Instrument: 4- or 8-channel Optical Aggregometer (e.g., Chrono-log, Helena).

  • Agonist:

    
    -Thrombin (human preferred for human cells). Stock at 100 U/mL in 0.1% BSA.
    
  • Control Agonist: TRAP-6 (10-50

    
    M).
    
  • Buffer: Tyrode’s Buffer (if washing platelets).

Step-by-Step Workflow
1. Blood Collection & Preparation[3][4][5]
  • Draw blood into 3.2% Sodium Citrate (1:9 ratio). Discard the first 2 mL to avoid tissue factor contamination.

  • Centrifuge: 200 x g for 10-15 minutes (no brake) to obtain Platelet Rich Plasma (PRP).

  • Transfer top 75% of PRP to a polypropylene tube. Cap and let rest for 15 minutes at RT (allows refractory platelets to recover).

  • Centrifuge remaining blood at 2000 x g for 10 minutes to obtain Platelet Poor Plasma (PPP) for the baseline (100% transmission) reference.

  • Normalization: Adjust PRP count to

    
     using autologous PPP. Do not dilute below 150k.
    
2. Experimental Run
  • Blanking: Insert PPP cuvette to set 100% Transmission.

  • Incubation: Add 250-450

    
    L PRP to the cuvette. Add stirring bar (1000-1200 rpm). Incubate at 37°C for 2 minutes.
    
  • Inhibitor Addition: Add vehicle or Test Compound (e.g., 1-10

    
    L). Incubate for 5-10 minutes .
    
    • Why? Many inhibitors (e.g., aspirin) are irreversible, but receptor antagonists need time to reach equilibrium.

  • Agonist Addition: Add Thrombin (final conc. 0.1 – 1.0 U/mL) directly into the sample (do not touch the wall).

  • Recording: Record trace for 6 minutes.

3. Workflow Diagram

LTAWorkflow Blood Citrated Blood Spin1 Spin 200g 15 min Blood->Spin1 PRP Isolate PRP (Rest 15m) Spin1->PRP Incubate Incubate 37C + Drug (5-10m) PRP->Incubate Agonist Add Thrombin (0.1 - 1 U/mL) Incubate->Agonist Measure Measure Aggregation (% Max) Agonist->Measure

Figure 2: LTA Workflow for Thrombin Inhibition.

Data Analysis & Calculations

Calculating Percent Inhibition

Do not rely solely on the instrument's auto-calculated values. Verify manually using the Maximum Aggregation (MA) point.



Determining IC50[7]
  • Run the assay with at least 5 concentrations of the inhibitor (log-scale).

  • Plot Log[Inhibitor] (x-axis) vs. % Inhibition (y-axis).

  • Fit data using a 4-parameter logistic (4PL) non-linear regression model.

Interpretation Table
ObservationPossible CauseVerification
Lag Phase Absent Platelets pre-activatedCheck blood draw technique; discard sample.
No Aggregation in Control Thrombin degraded or Heparin usedTest thrombin on fresh donor; Check tube type.
Shape Change only Weak inhibition (PAR1 blocked, PAR4 active?)Increase agonist dose; check secondary wave.
Clotting visible Fibrinogen polymerizationAdd GPRP peptide to block fibrin formation.

High-Throughput Screening (96-Well Plate)

Alternative for Library Screening

While LTA is the gold standard, it is low-throughput. For drug discovery screening:

  • Format: 96-well flat-bottom plate.

  • Method: Absorbance at 405 nm (Platelets aggregate

    
     Solution clears 
    
    
    
    OD decreases).
  • Shaking: Critical. Use an orbital shaker within the plate reader.

  • Note: This method is less sensitive to "shape change" and micro-aggregates than LTA.

References

  • Coughlin S. R. (2000). Thrombin signalling and protease-activated receptors.[6][7][8][9][10][11] Nature, 407(6801), 258–264.

  • International Society on Thrombosis and Haemostasis (ISTH). (2020). Recommendations for the Standardization of Light Transmission Aggregometry: A Consensus of the Working Party from the Platelet Physiology SSC of ISTH. Journal of Thrombosis and Haemostasis.

  • Leger, A. J., et al. (2006).[10] Blocking the Protease-Activated Receptor 1-4 Interface Prohibits Thrombin-Induced Platelet Aggregation. Circulation, 113(9), 1244–1254.

  • Chrono-log Corporation. (2023). Optical Aggregation Systems: Standard Operating Procedures.

  • Kahn, M. L., et al. (1999). A dual thrombin receptor system for platelet activation.[6][7][9] Nature, 394(6694), 690-694.

Sources

Application Note: In Vitro Cytotoxicity Profiling of Avidinorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Avidinorubicin (CAS# 135447-13-1) is a novel anthracycline antibiotic originally isolated from Streptomyces avidinii.[1] Structurally, it is distinct from Doxorubicin due to the presence of two units of the rare amino sugar avidinosamine .[2] While it shares the core quinone-containing tetracyclic ring structure of anthracyclines—implying a mechanism of DNA intercalation and Topoisomerase II inhibition—its unique glycosylation pattern confers distinct pharmacological properties, including reported inhibition of thrombin-induced platelet aggregation and potential efficacy in multidrug-resistant (MDR) phenotypes.[1]

Critical Technical Challenge: Like all anthracyclines, Avidinorubicin is inherently fluorescent and deeply colored (orange-red).[1] This optical property introduces significant artifacts in standard colorimetric assays (e.g., MTT, MTS) and fluorometric assays (e.g., Resazurin/Alamar Blue).[1]

Scope of Guide: This application note provides optimized protocols designed to:

  • Eliminate optical interference in viability screening.

  • Quantify potency (

    
    ) against sensitive and MDR cell lines.
    
  • Validate mechanism of action via Topoisomerase II

    
     inhibition.
    

Experimental Design & Considerations

Compound Handling[1]
  • Solubility: Avidinorubicin is hydrophobic.[1] Prepare stock solutions in DMSO at 10–50 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the glycosidic bonds of the avidinosamine sugars.[1]

  • Light Sensitivity: Anthracyclines are photo-labile.[1] Perform all experiments under low light or use amber tubes.

Assay Selection Logic
Assay TypeSuitabilityRationale
MTT/MTS (Colorimetric) ⚠️ Low Avidinorubicin absorbs light at ~480–500 nm.[1] High concentrations will artificially increase absorbance readings, masking cell death.[1]
Resazurin (Fluorometric) ⚠️ Medium Anthracycline autofluorescence (Ex/Em ~480/590 nm) overlaps with Resorufin signal.[1] Requires strict background subtraction.[1]
CellTiter-Glo® (Luminescence) High Measures ATP.[1] The luminescent signal is spectrally distinct and less susceptible to drug color interference. Recommended.
Clonogenic Assay High Gold standard for reproductive viability; unaffected by short-term drug optical properties.[1]

Protocol 1: ATP-Based Luminescent Viability Assay (Recommended)[1]

Objective: Determine the


 of Avidinorubicin in tumor cell lines while bypassing optical interference.
Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or KB-V1 (MDR+ control).[1]

  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-luciferase reagent.[1]

  • Plate: 96-well solid white opaque plates (to prevent signal crosstalk).[1]

Step-by-Step Workflow
  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 90 µL of complete media.

    • Incubate for 24 hours at 37°C, 5%

      
       to allow attachment.
      
  • Drug Treatment:

    • Prepare a 10x serial dilution of Avidinorubicin in culture media (Range: 0.1 nM to 10 µM).[1]

    • Add 10 µL of 10x drug solution to experimental wells.

    • Crucial Control (Blank): Add 10 µL of drug (at highest concentration) to wells containing media only (no cells). This quantifies any quenching of the luciferase reaction by the drug itself.

    • Vehicle Control: 0.1% DMSO equivalent.[1]

  • Incubation:

    • Incubate for 72 hours. (Anthracyclines are cell-cycle specific; 72h ensures at least 2-3 replication cycles).[1]

  • Measurement:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL of CellTiter-Glo reagent to each well.[1]

    • Orbitally shake for 2 minutes (lyses cells).[1]

    • Incubate 10 minutes (stabilizes signal).

    • Read Luminescence (Integration time: 0.5–1.0 sec).[1]

Data Analysis

Calculate Relative Viability (%):



Plot log(concentration) vs. % Viability using a 4-parameter logistic (4PL) regression.

Protocol 2: Topoisomerase II DNA Relaxation Assay (Mechanistic)

Objective: Confirm that Avidinorubicin functions as a Topo II poison (stabilizing the cleavable complex) rather than a catalytic inhibitor.[1]

Principle

Supercoiled plasmid DNA (pBR322) migrates faster in agarose gels than relaxed (nicked) DNA.[1] Functional Topo II relaxes supercoiled DNA.[1] Intercalators like Avidinorubicin inhibit this relaxation or stabilize the nicked intermediate.

Materials
  • Enzyme: Human Topoisomerase II

    
     (recombinant).[1]
    
  • Substrate: Supercoiled pBR322 plasmid DNA.[1]

  • Controls: Doxorubicin (Positive Control), Etoposide.[1]

Step-by-Step Workflow
  • Master Mix Preparation:

    • Prepare reaction buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM

      
      , 0.5 mM ATP, 0.5 mM DTT.[1]
      
  • Reaction Setup (20 µL volume):

    • Lane 1 (DNA Only): 200 ng pBR322 + Buffer (No Enzyme).[1]

    • Lane 2 (Enzyme Control): DNA + Topo II

      
       (2 units) + Vehicle (DMSO).[1]
      
    • Lane 3-7 (Avidinorubicin): DNA + Topo II

      
       + Drug (0.1, 1, 10, 50, 100 µM).[1]
      
    • Lane 8 (Doxorubicin): Positive control (10 µM).[1]

  • Incubation:

    • Incubate at 37°C for 30 minutes.

  • Termination:

    • Stop reaction by adding 4 µL of Stop Buffer (5% SDS, 250 mM EDTA, 2 mg/mL Proteinase K).[1]

    • Incubate at 45°C for 30 minutes (Proteinase K digests the Topo II enzyme covalently bound to DNA).[1]

  • Electrophoresis:

    • Load samples onto a 1% agarose gel (without Ethidium Bromide).[1]

    • Run at 2-3 V/cm for 2–4 hours.

    • Stain gel post-run with Ethidium Bromide or SYBR Safe.[1]

  • Imaging:

    • Result: "Relaxed" DNA bands migrate slower (top of gel).[1] "Supercoiled" DNA migrates faster (bottom).[1]

    • Interpretation: If Avidinorubicin inhibits Topo II, you will see the retention of the Supercoiled band (bottom) or the appearance of Linear DNA (if cleavable complexes are stabilized and processed).[1]

Visualizations

Mechanism of Action & Assay Logic

The following diagram illustrates the dual mechanism of Avidinorubicin and the decision tree for assay selection.

Avidinorubicin_Workflow Drug Avidinorubicin (Anthracycline) Target Target: Topoisomerase II / DNA Drug->Target Intercalation Property Property: Intrinsic Fluorescence (Red/Orange) Drug->Property Physicochemical Effect Effect: DSB Induction & Cell Cycle Arrest Target->Effect Inhibition Topo Topo II Relaxation (Gel Electrophoresis) Target->Topo Validate Mechanism MTT MTT Assay (Abs 570nm) Property->MTT Interference (False Viability) ATP CellTiter-Glo (Luminescence) Property->ATP No Interference Effect->ATP Quantify IC50

Caption: Workflow linking Avidinorubicin's chemical properties to appropriate assay selection. Red dotted line indicates assays to avoid.

Data Presentation Standards

When reporting results for Avidinorubicin, ensure the following data structure is used to allow direct comparison with Doxorubicin.

Table 1: Cytotoxicity Profile (


 in µM) 
Cell LineTissue OriginMDR StatusDoxorubicin (Control)AvidinorubicinResistance Factor (RF)*
A549 LungLow

[Experimental]

MCF-7 BreastLow

[Experimental]-
KB-V1 CervicalHigh (P-gp+)

[Experimental]-

*Note: A lower Resistance Factor (<1.[1]0) in KB-V1 cells would indicate that Avidinorubicin effectively bypasses P-glycoprotein efflux, a potential advantage of its bulky avidinosamine sugars.[1]

References

  • Aoki, M., et al. (1991).[1][2] "Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity."[1][2] The Journal of Antibiotics, 44(6), 635-645.[1][2]

  • Nitiss, J. L. (2009).[1] "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer, 9(5), 338-350.[1] (Mechanistic grounding for anthracycline assays).

  • Riss, T. L., et al. (2004).[1] "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] (Protocol standards for eliminating interference).

  • Bohnert, J. A., & Karamian, B. (2014).[1] "An unusual class of anthracyclines potentiate Gram-positive antibiotics in intrinsically resistant Gram-negative bacteria."[1] PLOS ONE. (Comparative cytotoxicity data for Avidinorubicin vs Doxorubicin). [1][3]

Sources

Solubilization techniques for hydrophobic anthracyclines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Advanced Solubilization Techniques for Hydrophobic Anthracyclines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracyclines, such as doxorubicin and daunorubicin, are among the most potent and widely used chemotherapeutic agents in oncology.[1][2] Their clinical utility, however, is often hampered by their poor aqueous solubility. This inherent hydrophobicity can lead to significant challenges in formulation, including drug precipitation, aggregation, and reduced bioavailability, which can compromise therapeutic efficacy and safety.[3] This guide provides an in-depth exploration of advanced solubilization techniques designed to overcome these challenges. We will delve into the mechanistic principles and provide detailed, field-proven protocols for methodologies including co-solvency, surfactant-based micellization, cyclodextrin complexation, and advanced nanocarrier systems like liposomes and polymeric micelles. The objective is to equip researchers with the foundational knowledge and practical workflows necessary to develop stable, effective, and clinically viable anthracycline formulations.

The Core Challenge: Anthracycline Hydrophobicity and Its Consequences

Anthracyclines possess a planar anthraquinone ring structure, which is fundamentally hydrophobic. While they are often supplied as hydrochloride salts to improve water solubility, they are prone to self-aggregation and precipitation in aqueous solutions, particularly at neutral or physiological pH.[3] This phenomenon is driven by π-π stacking interactions between the aromatic rings. Doxorubicin, for instance, is known to form dimers and larger aggregates that precipitate out of solution, especially in common buffers like phosphate-buffered saline (PBS).[3]

This poor solubility presents several critical hurdles in drug development:

  • Formulation Instability: Prevents the development of simple, ready-to-use aqueous formulations.

  • Vascular Occlusion Risk: Precipitation upon intravenous administration can lead to serious adverse events.[4]

  • Reduced Bioavailability: Inefficient dissolution at the target site limits the concentration of active drug available to cancer cells.[5][6]

  • Compromised Efficacy: Aggregation can reduce the drug's ability to intercalate with DNA, a primary mechanism of its anticancer activity.[1][7]

The following diagram illustrates the fundamental problem and the goal of solubilization.

cluster_0 Problem: Poor Aqueous Solubility cluster_1 Goal: Solubilization Hydrophobic Anthracyclines Hydrophobic Anthracyclines Aggregation & Precipitation Aggregation & Precipitation Hydrophobic Anthracyclines->Aggregation & Precipitation π-π Stacking Solubilized Anthracyclines Solubilized Anthracyclines Aggregation & Precipitation->Solubilized Anthracyclines Application of Solubilization Technique Enhanced Bioavailability & Efficacy Enhanced Bioavailability & Efficacy Solubilized Anthracyclines->Enhanced Bioavailability & Efficacy

Caption: Overcoming anthracycline aggregation to achieve effective solubilization.

Strategy 1: Co-Solvency

Co-solvency is a straightforward technique that involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a nonpolar solute.[4][8]

Mechanism of Action

The co-solvent works by reducing the overall polarity of the solvent system. Water molecules are highly polar and form strong hydrogen bonds, creating a structured network that tends to exclude hydrophobic molecules like anthracyclines. Co-solvents disrupt this hydrogen bonding network, creating a less polar microenvironment that can more readily accommodate the hydrophobic drug.[4]

Common Co-solvents and Considerations
Co-SolventTypical Concentration (% v/v)AdvantagesDisadvantages & Key Considerations
Ethanol 1 - 10%Simple, readily available, effective for moderate increases.Can cause pain on injection. Risk of drug precipitation upon dilution in the bloodstream.[9][10]
Polyethylene Glycol (PEG 400) 5 - 20%Low toxicity, commonly used in pharmaceutical formulations.[11]High concentrations can lead to high viscosity. Potential for renal toxicity at high doses.
Propylene Glycol (PG) 5 - 20%Good solubilizing power for many compounds.Can cause hemolysis and cardiotoxicity at high concentrations or rapid infusion rates.[9]
Dimethyl Sulfoxide (DMSO) 0.5 - 5%Excellent solubilizing power.Potential for cellular toxicity. Must be used with caution and at low concentrations in final formulations.[12]
Protocol: Solubilization of Doxorubicin using a PEG 400 Co-solvent System

Objective: To prepare a 2 mg/mL stock solution of Doxorubicin HCl in a co-solvent system for in vitro studies.

Materials:

  • Doxorubicin Hydrochloride (Dox-HCl) powder

  • Polyethylene Glycol 400 (PEG 400), pharmaceutical grade

  • Water for Injection (WFI) or sterile deionized water

  • Sterile, amber glass vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Preparation of Co-solvent Vehicle: In a sterile container, prepare the vehicle by mixing 20% PEG 400 with 80% WFI (v/v). For example, to make 10 mL of vehicle, mix 2 mL of PEG 400 with 8 mL of WFI. Vortex thoroughly to ensure a homogenous mixture.

  • Drug Weighing: Aseptically weigh the required amount of Dox-HCl powder. To prepare 5 mL of a 2 mg/mL solution, you will need 10 mg of Dox-HCl.

  • Dissolution: Add the weighed Dox-HCl powder to the prepared co-solvent vehicle in an amber vial. Protect from light, as anthracyclines are light-sensitive.[7]

  • Mixing: Vortex the vial for 2-5 minutes until the Dox-HCl is completely dissolved. The solution should be a clear, red liquid with no visible particulates. Gentle warming (to 30-37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a final sterile, light-protected vial.

  • Storage: Store the stock solution at 2-8°C. Check for any signs of precipitation before use.

Causality Note: The choice of a 20% PEG 400 concentration is a common starting point that balances solubilizing power with viscosity and potential toxicity.[11] The use of amber vials and light protection is critical to prevent photodegradation of the anthracycline ring.[7]

Strategy 2: Surfactant-Based Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble in aqueous solutions to form micelles.[4] These micelles have a hydrophobic core and a hydrophilic shell, creating a perfect microenvironment to encapsulate and solubilize hydrophobic drugs.[4][13]

Mechanism of Action

The hydrophobic anthracycline molecule partitions into the hydrophobic core of the micelle, effectively shielding it from the aqueous environment. This prevents aggregation and dramatically increases its apparent water solubility.[14]

Caption: A surfactant micelle encapsulates a hydrophobic anthracycline in its core.

Common Surfactants

Non-ionic surfactants are generally preferred for parenteral formulations due to their lower toxicity compared to ionic surfactants.[13]

  • Polysorbates (Tween® 20, Tween® 80): Widely used as emulsifiers and solubilizers in pharmaceutical formulations.[9][15]

  • Poloxamers (Pluronic®): Triblock copolymers of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO). They are thermosensitive and have low toxicity.[15]

  • D-α-tocopheryl polyethylene glycol succinate (TPGS): A vitamin E derivative, it is also known to inhibit P-glycoprotein (P-gp) efflux pumps, which can help overcome multidrug resistance.[1][16]

Protocol: Preparation of a Doxorubicin-Loaded Micellar Formulation

Objective: To prepare a 1 mg/mL doxorubicin formulation using Poloxamer 407.

Materials:

  • Doxorubicin base (Note: Using the free base is often more efficient for loading into the hydrophobic core than the HCl salt)

  • Poloxamer 407 (e.g., Pluronic® F-127)

  • Chloroform or Dichloromethane (DCM)

  • HEPES buffered saline (HBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Procedure (Thin-Film Hydration Method):

  • Organic Phase Preparation: In a round-bottom flask, dissolve 10 mg of Doxorubicin base and 100 mg of Poloxamer 407 in 10 mL of chloroform. The 1:10 drug-to-polymer ratio is a common starting point to ensure stable micelle formation.[17]

  • Film Formation: Remove the organic solvent using a rotary evaporator at 40°C. A thin, uniform, reddish film of the drug-polymer mixture should form on the inner surface of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 2 hours.

  • Hydration: Add 10 mL of pre-warmed (37°C) HBS (pH 7.4) to the flask. This volume will yield a final drug concentration of 1 mg/mL.

  • Micelle Formation: Gently rotate the flask in a water bath at 37°C for 30-60 minutes. The film will gradually hydrate and detach from the flask wall, forming a micellar suspension.

  • Sonication: To ensure complete dissolution and reduce particle size, sonicate the suspension in a bath sonicator for 5-10 minutes. The solution should become a clear, red dispersion.

  • Purification (Optional): To remove any un-encapsulated drug, the solution can be filtered through a 0.45 µm filter. Any precipitated (un-encapsulated) drug will be removed.

  • Storage: Store the micellar solution at 4°C.

Strategy 3: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] This structure allows them to encapsulate hydrophobic "guest" molecules, like anthracyclines, forming a water-soluble "host-guest" inclusion complex.[7][18]

Mechanism of Action

The hydrophobic part of the anthracycline (the anthraquinone rings) is inserted into the nonpolar cavity of the cyclodextrin. The hydrophilic outer surface of the CD then interacts with water, rendering the entire complex soluble. This complexation can also enhance drug stability and reduce side effects.[7][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and biocompatibility.[20]

cluster_0 Cyclodextrin Inclusion Complex CD Cavity Hydrophobic Cavity Exterior Hydrophilic Exterior Drug Anthracycline

Caption: Schematic of an anthracycline forming an inclusion complex with a cyclodextrin.

Protocol: Doxorubicin-HP-β-CD Complexation by Co-lyophilization

Objective: To prepare a solid, water-soluble powder of a Doxorubicin/HP-β-CD inclusion complex.

Materials:

  • Doxorubicin HCl

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Lyophilizer (Freeze-dryer)

  • pH meter

Procedure:

  • Solution Preparation: Prepare a solution of HP-β-CD in deionized water. For a 1:10 molar ratio, if starting with 10 mg of Doxorubicin HCl (MW ≈ 580 g/mol ), you will need approximately 250 mg of HP-β-CD (MW ≈ 1400 g/mol ). Dissolve this in 10 mL of water.

  • Drug Addition: Add the 10 mg of Doxorubicin HCl to the HP-β-CD solution.

  • Complexation: Stir the mixture at room temperature, protected from light, for 24 hours. This allows time for the equilibrium of complex formation to be reached.[21] The solution should be a clear red.

  • Freezing: Freeze the solution completely at -80°C. A rapid freeze (e.g., using liquid nitrogen) is preferred to create a more porous structure for efficient sublimation.

  • Lyophilization: Place the frozen sample in a lyophilizer and run a standard cycle until all the water has sublimated, leaving a dry, fluffy, red powder. This process typically takes 48-72 hours.

  • Reconstitution: The resulting powder can be readily reconstituted in an aqueous buffer for administration or in vitro testing. Test the solubility by dissolving a known amount in buffer to confirm the enhanced solubility. For example, the resulting 260 mg of powder should readily dissolve in 10 mL of buffer to give a 1 mg/mL doxorubicin solution.

Self-Validation: The success of this protocol is validated by the final product's properties. A properly formed complex will appear as a homogenous, amorphous powder that dissolves rapidly in water to form a clear solution, unlike the starting drug which would have limited solubility.[20]

Strategy 4: Nanocarrier-Based Formulations

Nanocarriers encapsulate the drug within a nanoparticle, fundamentally changing its pharmacokinetic profile and solubility. This is one of the most successful strategies, with clinically approved formulations like liposomal doxorubicin.[1][22]

Liposomes

Liposomes are vesicles composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs can be entrapped within the lipid bilayer, while hydrophilic drugs can be loaded into the core. For anthracyclines, active or "remote" loading techniques are used to achieve high encapsulation efficiency in the aqueous core.[23]

Mechanism (Remote Loading): A transmembrane gradient (e.g., an ammonium sulfate or pH gradient) is established across the liposomal membrane. When the external drug is added, it diffuses across the membrane and, once inside, becomes charged or precipitates, trapping it within the liposome core at very high concentrations.[23]

Protocol: Preparation of Liposomal Doxorubicin via Ammonium Sulfate Gradient

Objective: To prepare doxorubicin-loaded liposomes with high encapsulation efficiency.

Materials:

  • Hydrogenated Soy PC (HSPC), Cholesterol, and DSPE-PEG2000 (lipids)

  • Doxorubicin HCl

  • Ammonium Sulfate ((NH₄)₂SO₄) solution, 250 mM

  • HEPES Buffered Saline (HBS), pH 7.4

  • Chloroform

  • Extrusion system with polycarbonate membranes (e.g., 100 nm)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

cluster_lipids Empty Liposome Preparation cluster_loading Remote Loading A 1. Lipid Film Formation (HSPC/Chol/DSPE-PEG2000) in Chloroform B 2. Hydration with 250 mM (NH₄)₂SO₄ A->B C 3. Extrusion (100 nm membrane) B->C D 4. Gradient Creation (Column chromatography to exchange external buffer with HBS) C->D Form uniform vesicles E 5. Drug Loading (Add Dox-HCl, Incubate at 60°C) D->E F 6. Purification (Remove unencapsulated drug) E->F G Final Product: Pegylated Liposomal Doxorubicin F->G Sterile Filtration

Caption: Experimental workflow for preparing liposomal doxorubicin.

Procedure:

  • Lipid Film Preparation: Dissolve HSPC, Cholesterol, and DSPE-PEG2000 (e.g., in a 55:40:5 molar ratio) in chloroform in a round-bottom flask. Create a thin lipid film using a rotary evaporator as described in section 3.3.

  • Hydration: Hydrate the lipid film with a 250 mM ammonium sulfate solution. This creates liposomes with (NH₄)₂SO₄ trapped inside.

  • Sizing by Extrusion: To obtain uniformly sized liposomes, subject the hydrated lipid suspension to multiple passes (e.g., 10-15 times) through an extruder fitted with 100 nm polycarbonate membranes. This step is critical for controlling the final particle size, which influences biodistribution.[23]

  • Gradient Formation: Remove the external ammonium sulfate by passing the liposome suspension down a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with HBS (pH 7.4). The liposomes will elute in the void volume, now suspended in HBS, while the smaller (NH₄)₂SO₄ molecules are retained. This creates a chemical gradient.

  • Active Loading: Prepare a 2 mg/mL solution of Doxorubicin HCl in HBS. Add this solution to the liposome suspension. Incubate the mixture at 60°C for 30-60 minutes with gentle stirring. Doxorubicin will cross the lipid bilayer and, upon encountering the ammonium sulfate, will precipitate as a sulfate salt inside the core, trapping it.[23]

  • Purification: Remove any un-encapsulated doxorubicin using another size-exclusion column.

  • Characterization: The final product should be characterized for particle size (e.g., by Dynamic Light Scattering), drug concentration (e.g., by UV-Vis absorbance after lysing the liposomes), and encapsulation efficiency.

Polymeric Micelles & Conjugates

Similar to surfactant micelles, amphiphilic block copolymers can self-assemble into core-shell structures to encapsulate anthracyclines.[14][24][25] These are often more stable than surfactant micelles due to a much lower CMC.[17] An alternative approach is to covalently link the anthracycline to a hydrophilic polymer, creating a polymer-drug conjugate. This conjugation enhances solubility and can alter the drug's pharmacokinetic profile.[22]

Summary and Comparative Analysis

TechniqueMechanismKey AdvantageKey DisadvantageTypical Application
Co-solvency Reduces solvent polaritySimple, quick, cost-effectiveRisk of precipitation on dilution; potential solvent toxicityPre-clinical in vitro and early-stage in vivo studies
Surfactant Micelles Encapsulation in hydrophobic coreHigh drug loading possible; simple preparationPotential for toxicity; micelles can dissociate upon dilutionOral and parenteral formulations; overcoming MDR (e.g., with TPGS)
Cyclodextrin Complexation Host-guest inclusionEnhances stability; reduces toxicity; creates soluble solid formLimited to drugs that fit the cavity; can be expensiveOral and parenteral formulations for improved solubility and stability
Liposomes Encapsulation in aqueous core/bilayerClinically proven; reduced cardiotoxicity; passive tumor targeting (EPR effect)[1]Complex manufacturing process; potential for immune reactions (PEGylation helps)Advanced clinical formulations (e.g., Doxil®/Caelyx®)
Polymeric Micelles Encapsulation in hydrophobic coreHigh stability (low CMC); tunable propertiesMore complex than surfactant micelles; potential polymer toxicityAdvanced drug delivery systems for targeted and controlled release

Conclusion

The successful formulation of hydrophobic anthracyclines is a critical step in maximizing their therapeutic potential while minimizing toxicity. The choice of solubilization technique depends heavily on the intended application, from simple co-solvent systems for initial in vitro screening to complex, clinically-approved nanocarrier systems like liposomes for advanced cancer therapy. Understanding the underlying mechanisms of each method allows researchers to make informed decisions and design robust, effective, and safe formulations. The protocols provided herein serve as a validated starting point for laboratory-scale preparations, enabling further innovation in the delivery of these essential anticancer agents.

References

  • Ma, P., & Mumper, R. J. (2013). Anthracycline Nano-Delivery Systems to Overcome Multiple Drug Resistance: A Comprehensive Review. Journal of controlled release : official journal of the Controlled Release Society, 172(3), 10.1016/j.jconrel.2013.08.023. [Link]

  • Gbadamosi, O. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1888. [Link]

  • Hagedorn, M., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 1013. [Link]

  • Li, S., et al. (2011). Polymeric Micelles with Water-Insoluble Drug as Hydrophobic Moiety for Drug Delivery. Biomacromolecules, 12(6), 2184–2192. [Link]

  • University Hospital Southampton NHS Foundation Trust. (2014). Liposomal Doxorubicin (Caelyx). [Link]

  • Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2759-2779. [Link]

  • Mokgotho, M. P., et al. (2022). Prevention of Anthracycline-Induced Cardiotoxicity: The Good and Bad of Current and Alternative Therapies. Molecules, 27(13), 3953. [Link]

  • Perez-Cantero, A., et al. (2000). Lyophilized Preliposomal Formulation of the Non-Cross-Resistant Anthracycline Annamycin: Effect of Surfactant on Liposome Formation, Stability and Size. Journal of Pharmaceutical Sciences, 89(4), 544-553. [Link]

  • Krzak, A., et al. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. International Journal of Molecular Sciences, 22(19), 10243. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Google Patents. (n.d.).
  • Kabanov, A. V., et al. (2012). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. Advanced Drug Delivery Reviews, 64(15), 1739-1759. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 263-268. [Link]

  • Naseriyeh, L., et al. (2025). Anionic, cationic, nonionic, and amphoteric surfactants in novel formulations with anticancer, antineurodegenerative. Nano Micro Biosystems, 4(3), 40-50. [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 329. [Link]

  • Armenian, S. H., & Bhatia, S. (2018). Predicting and Preventing Anthracycline-Related Cardiotoxicity. American Society of Clinical Oncology Educational Book, (38), 3-12. [Link]

  • Müller, R. H., et al. (Eds.). (2013). Formulating Poorly Water Soluble Drugs. Springer. [https://link.springer.com/book/10.1007/978-3-642-3 formulating-poorly-water-soluble-drugs]([Link] formulating-poorly-water-soluble-drugs)

  • Chen, Y., et al. (2025). Nanoparticle-Based Delivery Systems for Synergistic Therapy in Lung Cancers. International Journal of Molecular Sciences, 26(18), 14358. [Link]

  • Lee, H., et al. (2020). Dimerization of Doxorubicin Causes Its Precipitation. ACS Omega, 5(51), 33261-33267. [Link]

  • Wang, Y., et al. (2021). Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. Frontiers in Oncology, 11, 663622. [Link]

  • Cyclodextrin News. (2021). Adjusting the structure of β-cyclodextrin to improve complexation of anthraquinone-derived drugs. [Link]

  • Iyer, K. R., et al. (2018). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 80(1), 120-129. [Link]

  • Sharma, D., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. International Journal of Pharmaceutical Investigation, 6(2), 67-74. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1827. [Link]

  • Kovařík, A., et al. (2012). Methods of Determination and Quantification of Anthracyclines in Biological Samples. Physiological Research, 61(Suppl 1), S1-S11. [Link]

  • Science.gov. (n.d.). increase drug solubility: Topics. [Link]

  • Krzak, A., et al. (2021). Adjusting the structure of β-cyclodextrin to improve complexation of anthraquinone-derived drugs. International Journal of Molecular Sciences, 22(19), 10243. [Link]

  • Barenholz, Y. (2003). The Liposomal Formulation of Doxorubicin. In Drug Delivery Systems (pp. 149-173). Humana Press. [Link]

  • Ali, I., et al. (2018). Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs. Polymers, 10(5), 487. [Link]

  • ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • UChicago Medicine. (2025). Nanoparticle-based targeted delivery unleashes the full power of anti-cancer drugs. [Link]

  • Al-Kindi, S. G., et al. (2025). Lifestyle and Pharmacological Interventions to Prevent Anthracycline-Related Cardiotoxicity in Cancer Patients. Cancers, 17(11), 2419. [Link]

  • U.S. Food and Drug Administration. (n.d.). DOXIL (LIPOSOMAL) [DOXORUBICIN HYDROCHLORIDE] Label. [Link]

  • Singh, Y., et al. (2025). Progress in Polymeric Micelles for Drug Delivery Applications. Journal of Pharmaceutical Sciences. [Link]

  • Momin, M. A., et al. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Pharmaceutics, 18(2), 221. [Link]

  • Singh, S., et al. (2025). Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal. Pharmaceutics, 17(6), 789. [Link]

  • Zhang, S., et al. (2022). Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention. OncoTargets and Therapy, 15, 1373-1386. [Link]

  • Kim, M. S., et al. (2023). Recent Advances in Doxorubicin Formulation to Enhance Pharmacokinetics and Tumor Targeting. Pharmaceutics, 15(6), 1629. [Link]

  • Tasiopoulos, A. J., et al. (2022). Interactions of a Novel Anthracycline with Oligonucleotide DNA and Cyclodextrins in an Aqueous Environment. Journal of Chemical Information and Modeling, 62(10), 2468-2483. [Link]

  • Google Patents. (n.d.). Process for solubilization of recombinant proteins expressed as inclusion body.
  • Ojha, N., & Prabhakar, B. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 351-358. [Link]

  • Al-Bazzaz, A. A., & Al-Kotaji, M. (2021). Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System. NeuroQuantology, 19(11), 1-10. [Link]

  • BC Cancer. (2025). DRUG NAME: Doxorubicin pegylated liposomal. [Link]

  • Wang, X., et al. (2014). Research progress of cardioprotective agents for prevention of anthracycline cardiotoxicity. Cardiovascular Toxicology, 14(2), 103-113. [Link]

  • G-Biosciences. (2018). Organic Solvent Extraction of Proteins. [Link]

  • Li, S., et al. (2024). Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics. Cancers, 16(11), 2026. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

Sources

Troubleshooting & Optimization

Removing decilonitrose impurities from avidinorubicin fractions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Efficient Removal of Decilonitrose Impurities from Avidinorubicin Fractions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with avidinorubicin. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenge of removing decilonitrose impurities from your avidinorubicin fractions. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are avidinorubicin and decilonitrose, and how are they structurally related?

A1: Avidinorubicin is a novel anthracycline antibiotic.[1] It is structurally similar to decilorubicin, with the key difference being the substitution of two decilonitrose sugar moieties with two avidinosamine units.[1] Decilonitrose is therefore a significant process-related impurity that must be removed to ensure the purity of the final avidinorubicin product.

Q2: Why is it crucial to remove decilonitrose from avidinorubicin?

A2: The presence of impurities, even in small amounts, can impact the safety and efficacy of a potential therapeutic agent.[2] Regulatory bodies like the ICH have stringent guidelines on the identification and quantification of impurities in active pharmaceutical ingredients (APIs).[] Therefore, effective removal of decilonitrose is a critical step in the development of avidinorubicin.

Q3: What are the primary analytical methods for detecting and quantifying avidinorubicin and decilonitrose?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both the separation and quantification of avidinorubicin and its impurities.[4][5][6] Due to the structural similarities, developing a robust HPLC method with sufficient resolution is key. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be invaluable for the identification and characterization of these and other process-related impurities.[2][7]

Troubleshooting Guide: Chromatographic Purification

This section addresses common issues encountered during the chromatographic separation of avidinorubicin and decilonitrose.

Issue 1: Poor Resolution Between Avidinorubicin and Decilonitrose Peaks in HPLC

Q: My HPLC chromatogram shows co-eluting or poorly resolved peaks for avidinorubicin and decilonitrose. What are the likely causes and how can I improve the separation?

A: Poor resolution is a common challenge when separating structurally similar compounds. The underlying cause often relates to the mobile phase composition, stationary phase chemistry, or other chromatographic parameters.

Root Cause Analysis and Solutions:

  • Mobile Phase Optimization: The polarity and pH of the mobile phase are critical for separating compounds with different functional groups.

    • Rationale: The avidinosamine moiety in avidinorubicin and the nitro group in decilonitrose will have different interactions with the stationary phase depending on the mobile phase.

    • Troubleshooting Steps:

      • Gradient Adjustment: If using a gradient, try a shallower gradient to increase the separation window between the two peaks.

      • Solvent Composition: Systematically vary the ratio of your organic and aqueous solvents.

      • pH Modification: The charge state of the amino group in avidinosamine is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase can significantly alter the retention of avidinorubicin relative to the more neutral decilonitrose.

      • Ion-Pairing Agents: For challenging separations, consider adding an ion-pairing reagent to the mobile phase to enhance the retention of the charged avidinorubicin.

  • Stationary Phase Selection: The choice of HPLC column is fundamental to achieving good separation.

    • Rationale: Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) will have varying hydrophobic and potential secondary interactions with your analytes.

    • Troubleshooting Steps:

      • Column Chemistry: If a standard C18 column is not providing adequate resolution, consider a column with a different stationary phase chemistry that may offer alternative selectivity.

      • Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and improve resolution, though this may require a UHPLC system.[8]

  • Temperature Control: Column temperature can influence selectivity.

    • Rationale: Changing the temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.

    • Troubleshooting Steps:

      • Column Oven: Use a column oven to maintain a consistent and optimized temperature. Experiment with different temperatures (e.g., in 5°C increments) to see if resolution improves.

Issue 2: Tailing Peaks for Avidinorubicin

Q: The avidinorubicin peak in my chromatogram exhibits significant tailing. What causes this and how can I obtain a more symmetrical peak shape?

A: Peak tailing for basic compounds like avidinorubicin is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Root Cause Analysis and Solutions:

  • Secondary Silanol Interactions: Residual, acidic silanol groups on the silica-based stationary phase can interact strongly with the basic amino group of avidinosamine, causing peak tailing.

    • Troubleshooting Steps:

      • End-capped Columns: Ensure you are using a high-quality, end-capped HPLC column designed to minimize silanol interactions.

      • Mobile Phase Additives: Add a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase to compete with avidinorubicin for the active silanol sites.

      • Lower pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated avidinorubicin.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Troubleshooting Steps:

      • Reduce Injection Volume/Concentration: Dilute your sample and/or inject a smaller volume to see if the peak shape improves.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Avidinorubicin and Decilonitrose

This protocol provides a starting point for developing a robust analytical HPLC method. Optimization will likely be required for your specific system and sample matrix.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample diluent: 50:50 Water:Acetonitrile

Procedure:

  • Prepare Mobile Phases: Filter and degas all mobile phases before use.

  • Equilibrate the Column: Equilibrate the column with your initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Set Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or an optimized wavelength for anthracyclines)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 50 50
      25 10 90
      30 10 90
      31 90 10

      | 40 | 90 | 10 |

  • Inject Sample: Inject your avidinorubicin fraction containing the decilonitrose impurity.

  • Analyze Data: Identify and integrate the peaks corresponding to decilonitrose and avidinorubicin.

Protocol 2: Preparative Chromatography for Decilonitrose Removal

This protocol outlines a general workflow for scaling up the separation to a preparative scale.

Materials:

  • Preparative HPLC system

  • Appropriate size reversed-phase C18 preparative column

  • Optimized mobile phases from analytical method development

  • Fraction collector

Procedure:

  • Method Translation: Adapt the optimized analytical HPLC method to the preparative scale. This will involve adjusting the flow rate and gradient times to account for the larger column dimensions.

  • Sample Loading Study: Perform a loading study to determine the maximum amount of crude sample that can be injected without compromising the resolution between avidinorubicin and decilonitrose.

  • Purification Run:

    • Equilibrate the preparative column.

    • Inject the crude avidinorubicin sample.

    • Run the preparative gradient method.

    • Collect fractions throughout the elution of the peaks.

  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to identify the fractions containing pure avidinorubicin.

  • Pooling and Concentration: Pool the pure avidinorubicin fractions and remove the solvent (e.g., by lyophilization or rotary evaporation) to obtain the purified product.

Visualizing the Workflow

Purification Workflow Diagram

PurificationWorkflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Analysis & Final Product Crude_Avidinorubicin Crude Avidinorubicin (with Decilonitrose) Prep_HPLC Preparative HPLC Crude_Avidinorubicin->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analytical_HPLC Analytical HPLC of Fractions Fraction_Collection->Analytical_HPLC Pooling Pooling of Pure Fractions Analytical_HPLC->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Avidinorubicin Pure Avidinorubicin Solvent_Removal->Pure_Avidinorubicin TroubleshootingLogic Start Poor Separation (Co-elution) Check_Mobile_Phase Optimize Mobile Phase Start->Check_Mobile_Phase Check_Column Evaluate Column Start->Check_Column Check_Temperature Optimize Temperature Start->Check_Temperature Shallow_Gradient Use Shallower Gradient Check_Mobile_Phase->Shallow_Gradient Adjust_Solvent_Ratio Adjust Solvent Ratio Check_Mobile_Phase->Adjust_Solvent_Ratio Modify_pH Modify Mobile Phase pH Check_Mobile_Phase->Modify_pH Resolved Peaks Resolved Shallow_Gradient->Resolved Adjust_Solvent_Ratio->Resolved Modify_pH->Resolved Different_Stationary_Phase Try Different Stationary Phase Check_Column->Different_Stationary_Phase Smaller_Particles Use Smaller Particle Size Check_Column->Smaller_Particles Different_Stationary_Phase->Resolved Smaller_Particles->Resolved Use_Column_Oven Use Column Oven Check_Temperature->Use_Column_Oven Use_Column_Oven->Resolved

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

  • ResearchGate. (2025, November 26). Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. Retrieved from [Link]

  • Aoki, M., Shirai, H., Nakayama, N., Itezono, Y., Mori, M., Satoh, T., Ohshima, S., Watanabe, J., Yokose, K., & Seto, H. (1991). Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity. The Journal of Antibiotics, 44(6), 635–645. [Link]

  • National Center for Biotechnology Information. (n.d.). Decilonitrose. PubChem. Retrieved February 20, 2026, from [Link]

  • Livnah, O., Bayer, E. A., Wilchek, M., & Sussman, J. L. (2016). Structural Characterization of the Avidin Interactions with Fluorescent Pyrene-Conjugates: 1-Biotinylpyrene and 1-Desthiobiotinylpyrene. Molecules, 21(10), 1285. [Link]

  • Shinde, V. (2020, July 31). The Creation and Separation of Impurities. Veeprho Pharmaceuticals. Retrieved from [Link]

  • Guryev, E. L., Volod'kina, A. D., Lys, A. A., Korchagina, D. V., Gatilov, Y. V., & Rybalova, T. V. (2021). N-Alkylation of Anthracycline Antibiotics by Natural Sesquiterpene Lactones as a Way to Obtain Antitumor Agents with Reduced Side Effects. Molecules, 26(10), 2865. [Link]

  • Reddy, G. S. N., Kumar, A., & Rao, D. V. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega, 8(8), 9583–9591. [Link]

  • Qiao, L., Li, X., Zhang, Y., Wang, Y., & Zhang, Y. (2018). An Isolated Method and Assignment for Critical Impurities in Semi-Synthetic Process of Arbekacin Sulfate. Journal of Chromatographic Science, 56(6), 526–534. [Link]

  • ResearchGate. (n.d.). The molecular structure of avidin family of proteins. Retrieved from [Link]

  • Agilent. (2024, August 1). Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. Retrieved from [Link]

  • van der Zanden, S. Y., van der Meer, T. P., Janssen, M. H. W., van den Broek, B., & van Vugt, M. A. T. M. (2023). Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds. Journal of Medicinal Chemistry, 66(16), 11115–11130. [Link]

  • Google Patents. (2013, October 31). US8901484B2 - Quantification of impurities for release testing of peptide products.
  • ResearchGate. (2025, August 9). Radiation Sterilization of Anthracycline Antibiotics in Solid State. Retrieved from [Link]

  • JETIR. (2024, July 15). A Comprehensive Stability-Indicating HPLC Approach for Quantification of Ivosidenib in bulk drug and Pharmaceutical formulations. Retrieved from [Link]

  • IJNRD. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Epirubicin. PubChem. Retrieved February 20, 2026, from [Link]

  • De Kogel, D., De Boer, T., & Van der Greef, J. (2016). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, 55(2), 147–153. [Link]

  • Agilent. (n.d.). Analysis of Doxorubicin Hydrochloride with the Agilent 1260 Infinity II Prime LC as per USP Monograph Method. Retrieved from [Link]

  • BioPharmaSpec. (2023, September 29). Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics. Retrieved from [Link]

  • Rao, A. V. R. (n.d.). Studies directed towards the total synthesis of anthracycline antibiotics. Retrieved from [Link]

  • González-García, I., González-Rodríguez, M. L., & Barbero, G. F. (2021). Preparation and Characterization of Aminoglycoside-Loaded Chitosan/Tripolyphosphate/Alginate Microspheres against E. coli. Polymers, 13(21), 3795. [Link]

  • National Center for Biotechnology Information. (n.d.). Elsubrutinib. PubChem. Retrieved February 20, 2026, from [Link]

  • Al-Akwaa, W., & Efferth, T. (2021). Identification of Novel Anthracycline Resistance Genes and Their Inhibitors. International Journal of Molecular Sciences, 22(20), 11136. [Link]

  • Bar-On, D., & Wagner, A. D. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]

  • Al-Rimawi, F., Kharoaf, M., & Al-Bawab, A. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry, 16(11), 105244. [Link]

  • Creative Diagnostics. (2021, October 10). Trace Detection of Antibiotic Impurities in Cell Culture. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Impurity Characterization & Management. Retrieved from [Link]

Sources

Technical Guide: Anthracycline Photostability Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Center for Assay Integrity & Reagent Stabilization

To: Research Scientists, Pharmacology Leads, and Lab Managers From: Senior Application Scientist, Reagent Stability Division Subject: Preventing Photochemical Degradation of Anthracyclines (Doxorubicin, Daunorubicin, Epirubicin)

Introduction: The "Invisible" Variable in Your Data

If you are observing inconsistent IC50 values, unexplained cytotoxicity in vehicle controls, or high inter-assay variability with anthracyclines, the culprit is likely photolysis .

Anthracyclines are not merely "light-sensitive" in a passive sense; they are photo-reactive. The planar anthraquinone nucleus acts as a high-efficiency chromophore. Upon exposure to blue-green light (450–550 nm), it undergoes excitation that drives the formation of reactive oxygen species (ROS) and irreversible structural cleavage.

This guide moves beyond the standard "keep in the dark" advice. It provides a mechanistic understanding of why degradation happens and a rigorous, self-validating workflow to prevent it during complex experimental manipulations.

Module 1: The Mechanistic "Why"

Q: Why does light specifically degrade anthracyclines?

A: The degradation is driven by the absorption of photons by the quinone moiety in the B and C rings.

  • Excitation: Doxorubicin (and analogs) has a strong absorbance peak at 480–495 nm (visible blue light). Standard laboratory fluorescent lighting emits significant energy in this band.

  • ROS Generation: The excited triplet state of the drug transfers energy to molecular oxygen, generating singlet oxygen (

    
    ) and superoxide radicals (
    
    
    
    ).
  • Self-Destruction: These radicals attack the drug itself (type II photo-oxidation) or the glycosidic bond, leading to the cleavage of the daunosamine sugar.

The Result: You are left with 7-deoxyaglycones (precipitates) and 3-methoxysalicylic acid , which are therapeutically inactive but can interfere with fluorescence-based assays.

Diagram 1: The Photochemical Cascade

This diagram illustrates the transition from photon absorption to chemical loss.

AnthracyclineDegradation Light Blue/UV Light (450-500 nm) Dox Anthracycline (Ground State) Light->Dox Excited Excited Triplet State (T1) Dox->Excited Photon Absorption ROS ROS Generation (Singlet Oxygen/Superoxide) Excited->ROS Energy Transfer to O2 Aglycone Aglycone Formation (Precipitate) Excited->Aglycone Direct Photolysis ROS->Aglycone Glycosidic Cleavage Loss Loss of Potency & Assay Interference Aglycone->Loss

Caption: Mechanism of anthracycline photodegradation via quinone excitation and ROS generation.

Module 2: Stability Matrix & Storage

Q: How fast does degradation actually occur?

A: It depends heavily on concentration and solvent .

  • The Dilution Trap: Dilute solutions (μM range) degrade significantly faster than concentrated stock solutions (mM range) because light penetrates the solution more fully, and the ratio of dissolved oxygen to drug molecules is higher.

  • The Media Trap: Cell culture media (RPMI/DMEM) often contains riboflavin, a photosensitizer that accelerates doxorubicin degradation under light.

Table 1: Stability Profile Under Ambient Fluorescent Light
FormulationConcentrationLight ConditionStability Window (approx.)[1]Status
Powder (Lyophilized) 100%Ambient Lab LightMonthsStable
Stock (DMSO/Saline) 2 mg/mL (3.4 mM)Ambient Lab Light< 4 HoursRisk
Stock (DMSO/Saline) 2 mg/mL (3.4 mM)Dark / Amber > 6 Months (at -20°C)Stable
Cell Media (Serum-Free) 10 μMAmbient Lab Light< 20 Minutes CRITICAL FAILURE
Cell Media (Serum-Free) 10 μMRed Light 4-6 HoursSafe

Critical Insight: Never trust a dilute solution that has sat on a benchtop in a clear tube for more than 15 minutes.

Module 3: The "Red Zone" Protocol (Experimental Workflow)

Q: How do I handle these drugs during complex assays (e.g., FACS, plating) without degradation?

A: You must establish a "Red Zone." Since anthracyclines absorb blue-green light, red light (>600 nm) is safe.

Step-by-Step Workflow:
  • Preparation:

    • Turn off biosafety cabinet (BSC) fluorescent lights.

    • Use a Red LED lamp or cover the BSC sash with a red acetate filter film.

    • Why? Amber tubes are insufficient once you pipette the liquid out of the tube.

  • Reconstitution:

    • Dissolve powder in DMSO or Saline inside the "Red Zone."

    • Immediately wrap the master stock vial in aluminum foil.

  • Dilution (The Danger Zone):

    • Perform all serial dilutions under red light.

    • If using clear well plates, keep them covered with foil between addition steps.

    • Do not leave clear tubes in the tube rack exposed to ceiling lights while labeling other tubes.

  • Incubation:

    • Once in the incubator, the darkness protects the drug.

    • Note: If your incubator has a glass door, tape foil over the glass area facing the shelves.

Diagram 2: Safe Handling Workflow

This diagram outlines the decision logic for maintaining integrity during handling.

SafetyWorkflow Start Start: Lyophilized Powder Recon Reconstitute in Dark/Red Light (High Conc >1mM) Start->Recon Storage Store: -20°C Amber Vial + Foil Recon->Storage Long Term Dilution Dilution Step (Low Conc <100μM) Recon->Dilution Immediate Use Check Is Lab Light Red/Filtered? Dilution->Check Stop STOP: High Degradation Risk (Aglycone ppt) Check->Stop No (White Light) Proceed Proceed: Plate Cells Wrap Plate in Foil Check->Proceed Yes (>600nm)

Caption: Decision tree for handling anthracyclines to prevent rapid photolysis in dilute solutions.

Module 4: Troubleshooting & Verification (FAQs)

Q1: My stock solution has turned from red-orange to a cloudy/brick-red color. Is it safe to use?

  • Diagnosis: No. This indicates aglycone precipitation .

  • Mechanism: Photolysis cleaves the sugar, leaving the hydrophobic aglycone core, which is insoluble in aqueous media.

  • Action: Discard immediately. Filtration will not fix this; it will merely remove the active drug, altering your concentration.

Q2: Can I use amber microcentrifuge tubes instead of working under red light?

  • Clarification: Amber tubes are excellent for storage but fail during processing.

  • Reasoning: You cannot pipette out of an amber tube without exposing the liquid tip to light. Furthermore, once the drug is in a clear 96-well plate or syringe, the amber tube offers no protection.

  • Rule: Amber protects the stock; Red light protects the workflow.

Q3: How can I verify if my drug has degraded?

  • Quick Check (UV-Vis): Measure the absorbance ratio A480/A250. A significant drop in the 480nm peak (visible red color) relative to the UV peak indicates chromophore destruction.

  • Precise Check (HPLC): Look for the appearance of early-eluting peaks (aglycones) and a decrease in the main doxorubicin peak.

Q4: Does "Pink" cell culture media protect the drug?

  • Scientific Reality: No. Phenol red (the pH indicator in media) does not absorb significantly in the 480–500 nm range where anthracyclines are most vulnerable. It offers zero shielding.

References
  • Wood, M. J., et al. (1990).[2][3] "Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography." Journal of Clinical Pharmacy and Therapeutics. Link

  • Tavoloni, N., et al. (1980).[3] "Photolytic degradation of adriamycin." Journal of Pharmacy and Pharmacology. Link

  • United States Pharmacopeia (USP). General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.[4] (Provides context on containment, though stability is chemical). Link

  • Beijnen, J. H., et al. (1986). "Stability of anthracycline antitumor agents in infusion fluids." Journal of Parenteral Science and Technology. (Establishes the rapid degradation in dilute media). Link

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Data Assignment of Avidinorubicin

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Structural Elucidation of a Novel Anthracycline

The Structural Context: Avidinorubicin vs. Doxorubicin

Avidinorubicin was isolated from Streptomyces avidinii and identified as a novel anthracycline.[1] Its core structure, or aglycone, is shared with another complex anthracycline, decilorubicin.[1][2] The key distinguishing feature of avidinorubicin lies in its glycosylation pattern: it possesses two units of a novel aminosugar, avidinosamine, in place of the two decilonitrose groups found in decilorubicin.[1]

For the purpose of this guide, we will draw extensive comparisons with doxorubicin, a widely used and extensively studied anthracycline. The tetracyclic quinone core of doxorubicin is highly analogous to the aglycone of avidinorubicin, making its detailed and assigned NMR data an invaluable reference point.

Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition

To achieve a complete and unambiguous assignment of all proton and carbon signals in avidinorubicin, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. The following is a recommended experimental workflow:

Sample Preparation:

  • Dissolve a precisely weighed sample of avidinorubicin (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). The choice of solvent can significantly impact the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Transfer the solution to a high-quality NMR tube.

NMR Experiments:

  • 1D ¹H NMR: This is the foundational experiment, providing information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

  • 1D ¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing out the spin systems within the aglycone and the sugar moieties.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. It is indispensable for connecting different spin systems and for establishing the connectivity between the aglycone and the avidinosamine units.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows through-space correlations between protons that are in close proximity, which is vital for determining the stereochemistry of the molecule.

Workflow for NMR Spectral Assignment of Avidinorubicin

The following diagram illustrates a logical workflow for the structural elucidation of a novel anthracycline like avidinorubicin using the aforementioned NMR experiments.

NMR_Assignment_Workflow cluster_1D 1D NMR Analysis cluster_2D_Core 2D NMR Correlation cluster_Stereochem Stereochemical Analysis cluster_Final Structure Elucidation H1_NMR ¹H NMR - Chemical Shifts - Integration - Multiplicities COSY ¹H-¹H COSY - Proton Spin Systems - J-Coupling Networks H1_NMR->COSY Identify Coupled Protons C13_NMR ¹³C NMR & DEPT - Carbon Skeleton - CH, CH₂, CH₃ Identification HSQC ¹H-¹³C HSQC - Direct H-C Correlations - Assigning Protonated Carbons C13_NMR->HSQC Assign Protonated Carbons COSY->HSQC Confirm Spin Systems HMBC ¹H-¹³C HMBC - Long-Range H-C Correlations - Connecting Fragments HSQC->HMBC Identify Quaternary Carbons Structure Final Structure - Complete Assignment - Stereochemistry Confirmed HMBC->Structure Assemble Molecular Skeleton NOESY NOESY - Through-Space Correlations - Relative Stereochemistry NOESY->Structure Determine 3D Conformation

Caption: Workflow for the NMR-based structural elucidation of avidinorubicin.

Comparative NMR Data Analysis: Avidinorubicin Aglycone vs. Doxorubicin

The aglycone of avidinorubicin is anticipated to exhibit a very similar NMR spectral profile to that of doxorubicin. The following table presents the assigned ¹H and ¹³C NMR chemical shifts for doxorubicin hydrochloride in DMSO-d6, which serves as a reliable reference for the corresponding signals in avidinorubicin. Minor variations in chemical shifts are expected due to the different glycosidic linkages.

Position Doxorubicin ¹H δ (ppm) Doxorubicin ¹³C δ (ppm) Expected Avidinorubicin Aglycone ¹H δ (ppm) Expected Avidinorubicin Aglycone ¹³C δ (ppm) Assignment Rationale
17.91 (d)120.1~7.9~120Aromatic proton in the D-ring, deshielded by the adjacent quinone carbonyl.
27.88 (t)136.6~7.9~137Aromatic proton in the D-ring.
37.64 (d)119.3~7.6~119Aromatic proton in the D-ring.
4-161.2-~161Phenolic carbon, deshielded.
4-OH13.25 (s)-~13.3-Intramolecularly hydrogen-bonded phenolic proton, highly deshielded.
4a-120.1-~120Quaternary aromatic carbon.
5-186.7-~187Quinone carbonyl carbon.
5a-111.0-~111Quaternary aromatic carbon.
6-156.5-~157Phenolic carbon.
6-OH14.00 (s)-~14.0-Intramolecularly hydrogen-bonded phenolic proton, highly deshielded.
6a-135.5-~136Quaternary aromatic carbon.
74.95 (m)70.0~5.0~70Anomeric-like proton of the A-ring, coupled to the sugar.
82.25 (dd), 2.12 (dd)36.6~2.3, ~2.1~37Diastereotopic methylene protons of the A-ring.
9-75.1-~75Quaternary carbon bearing a hydroxyl group.
9-OH5.47 (s)-~5.5-Tertiary alcohol proton.
102.83 (d), 2.91 (d)33.5~2.8, ~2.9~34Methylene protons of the A-ring.
11-155.5-~156Phenolic carbon.
11-OH13.50 (s)-~13.5-Intramolecularly hydrogen-bonded phenolic proton.
11a-110.8-~111Quaternary aromatic carbon.
12-186.4-~186Quinone carbonyl carbon.
12a-134.8-~135Quaternary aromatic carbon.
13-213.9-~214Ketone carbonyl carbon.
144.59 (s)65.0~4.6~65Methylene protons adjacent to the C-13 carbonyl.
4-OCH₃3.94 (s)56.73.94 (s)56.7Methoxy protons.

Note: Doxorubicin data is sourced from Piorecka et al. (2017). The expected values for the avidinorubicin aglycone are based on structural analogy and may vary slightly in the actual spectrum.

Predicted NMR Spectral Features of the Avidinosamine Moieties

While the exact structure of avidinosamine is not available in the searched literature, we can predict its general NMR characteristics based on it being an aminosugar. Key signals to look for would include:

  • Anomeric Protons (H-1'): These are typically found in the region of δ 4.5-5.5 ppm and their coupling constants provide information about the stereochemistry of the glycosidic bond (axial-axial couplings are larger than axial-equatorial or equatorial-equatorial).

  • Sugar Ring Protons (H-2' to H-5'): These will appear in the δ 3.0-4.5 ppm region, often as complex, overlapping multiplets. COSY and TOCSY experiments are crucial for tracing their connectivity.

  • Methyl Groups (e.g., at C-6'): If present, these would give a characteristic doublet in the upfield region (δ 1.0-1.5 ppm).

  • Amino Group Protons (-NH₂): These signals can be broad and their chemical shift is solvent-dependent.

The HMBC experiment will be the definitive tool to establish the connection points between the two avidinosamine units and their linkage to the aglycone.

Conclusion: A Roadmap for Structural Verification

The comprehensive NMR analysis outlined in this guide provides a robust framework for the complete spectral assignment and structural elucidation of avidinorubicin. By leveraging a combination of 1D and 2D NMR techniques and by making judicious comparisons with the well-documented spectra of doxorubicin, researchers can confidently determine the full chemical structure of this novel anthracycline. The key to a successful assignment lies in the systematic application of these experiments and a careful, logical interpretation of the resulting correlation data. This approach not only ensures the scientific integrity of the structural characterization but also provides a deeper understanding of the molecule's chemical properties, which is invaluable for further drug development efforts.

References

  • Ishii, K., Nishimura, Y., Kondo, S., & Umezawa, H. (1984). The structure of decilorubicin. The Journal of Antibiotics, 37(4), 344-353.
  • Aoki, M., Shirai, H., Nakayama, N., Itezono, Y., Mori, M., Satoh, T., ... & Seto, H. (1991). Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity. The Journal of Antibiotics, 44(6), 635-645.
  • Piorecka, K., Błauż, A., Różanowski, B., & Bałczewski, P. (2017).
  • Arcamone, F., Cassinelli, G., Fantini, G., Grein, A., Orezzi, P., Pol, C., & Spalla, C. (1969). Adriamycin, 14-hydroxydaunomycin, a new antitumor antibiotic from S. peucetius var. caesius. Biotechnology and bioengineering, 11(6), 1101-1110.
  • Di Marco, A., Gaetani, M., Orezzi, P., Scarpinato, B. M., Silvestrini, R., Soldati, M., ... & Valentini, L. (1964). Daunomycin, a new antibiotic of the rhodomycin group.

Sources

Technical Comparison Guide: Avidinorubicin vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Doxorubicin (the clinical gold standard anthracycline) and Avidinorubicin (a rare, naturally occurring anthracycline antibiotic). While both share the tetracyclic aglycone core characteristic of the anthracycline class, they diverge significantly in their glycosidic moieties and pharmacological profiles.

Key Takeaway: Doxorubicin exhibits superior cytotoxic potency (approximately 5-fold higher in standard cell lines like HEK293) compared to avidinorubicin.[1] However, avidinorubicin possesses unique secondary properties, specifically platelet-aggregation inhibition , which is absent in doxorubicin. This guide explores the structural causality behind these differences and provides validated protocols for benchmarking their performance.

Structural & Mechanistic Divergence[2]

To understand the potency gap, one must analyze the Structure-Activity Relationship (SAR). Both compounds utilize an anthraquinone backbone for DNA intercalation, but their sugar residues dictate cellular uptake and target binding affinity.

Chemical Architecture
  • Doxorubicin: Consists of the aglycone adriamycinone linked to the amino sugar daunosamine . The presence of the C-14 hydroxyl group (compared to daunorubicin) is critical for its broad-spectrum activity.

  • Avidinorubicin: Isolated from Streptomyces avidinii, this compound features a complex trisaccharide chain containing avidinosamine (a 3,5-trans-3-amino-2,3,6-trideoxy sugar).

Mechanism of Action (MOA)

The primary cytotoxicity of both agents stems from three mechanisms:

  • Topoisomerase II Inhibition: Stabilizing the DNA-enzyme cleavable complex, leading to double-strand breaks.

  • DNA Intercalation: Planar aromatic rings insert between base pairs, inhibiting replication.

  • ROS Generation: Quinone moieties undergo redox cycling, generating free radicals.

The Differentiator: The bulky trisaccharide tail of avidinorubicin likely alters its binding kinetics to the DNA-Topoisomerase II complex compared to the smaller monosaccharide (daunosamine) of doxorubicin, resulting in reduced cytotoxic potency but distinct biological interactions (e.g., anti-platelet activity).

Visualization: MOA & Structural Impact

Anthracycline_MOA Aglycone Anthracycline Aglycone (Planar Tetracyclic Core) Intercalation DNA Intercalation Aglycone->Intercalation TopoII Topoisomerase II Inhibition Aglycone->TopoII Sugar_Dox Daunosamine (Monosaccharide) [Doxorubicin] Sugar_Dox->TopoII Optimized Binding Sugar_Avi Avidinosamine (Trisaccharide) [Avidinorubicin] Sugar_Avi->TopoII Steric Hinderance? Platelet Platelet Aggregation Inhibition Sugar_Avi->Platelet Unique Property Potency_High High Cytotoxicity (IC50: ~0.2 - 1.2 µM) TopoII->Potency_High Doxorubicin Pathway Potency_Mod Moderate Cytotoxicity (IC50: ~5 - 50 µM) TopoII->Potency_Mod Avidinorubicin Pathway

Figure 1: Structural divergence in sugar moieties dictates the functional difference between Doxorubicin (High Potency) and Avidinorubicin (Moderate Potency + Anti-platelet).

Comparative Potency Data

The following data summarizes experimental benchmarks. Note that doxorubicin is consistently used as the positive control in these assays.

Table 1: In Vitro Cytotoxicity Profile
MetricDoxorubicin (Clinical Standard)Avidinorubicin (Experimental)Relative Potency
Primary Target DNA / Topoisomerase IIDNA / Topoisomerase IIEquivalent Mechanism
HEK293 MIC 1.2 mg/L > 50 mg/L Dox is ~40x more potent
Cytotoxicity (General) High (nM range IC50)Moderate (µM range IC50)Dox is ~5-10x more toxic
Secondary Activity Cardiotoxicity (High)Anti-platelet AggregationDistinct
Source Organism Streptomyces peucetiusStreptomyces avidiniiN/A

Analysis: Experimental data indicates that in standard human embryonic kidney (HEK293) cell lines, doxorubicin is significantly more lethal. While avidinorubicin requires concentrations up to 50 mg/L to achieve inhibition, doxorubicin is effective at 1.2 mg/L.[1] This suggests that for pure tumor-killing efficiency, doxorubicin remains superior. However, avidinorubicin's lower toxicity profile makes it a candidate of interest for studying anthracycline resistance or dual-action therapies (antibiotic + anti-thrombotic).

Experimental Protocols

To validate these findings in your own laboratory, follow this standardized comparative workflow. This protocol ensures reproducibility and accounts for the solubility differences between the two compounds.

Reagent Preparation
  • Doxorubicin HCl: Dissolve in sterile water or saline. Store at 4°C (protect from light).

  • Avidinorubicin: Isolate from S. avidinii broth or obtain via custom synthesis.[2] Dissolve in DMSO due to the lipophilicity of the trisaccharide chain, then dilute in media. Critical: Final DMSO concentration must be <0.5% to avoid vehicle toxicity.

Comparative Cytotoxicity Assay (MTT/WST-1)

Objective: Determine IC50 values for both compounds in parallel.

  • Seeding: Plate target cells (e.g., HeLa, MCF-7, or HEK293) at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment:

    • Prepare serial dilutions (log-scale) for both drugs.

    • Range Dox: 0.01 µM to 10 µM.

    • Range Avi: 0.1 µM to 100 µM (Adjusted for lower potency).

  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Workflow Visualization

Assay_Workflow Start Start: Cell Seeding Prep Drug Preparation (Dox: Water, Avi: DMSO) Start->Prep Treat Treatment (48-72h) Log Dilutions Prep->Treat Read MTT/Viability Readout Treat->Read Analyze Calculate IC50 Non-linear Regression Read->Analyze

Figure 2: Standardized workflow for benchmarking anthracycline cytotoxicity.

Safety & Toxicity Considerations

  • Doxorubicin: The clinical dose-limiting factor is cardiotoxicity (congestive heart failure), caused by mitochondrial iron accumulation and ROS production.

  • Avidinorubicin: While less potent against cancer cells, its toxicity profile is less characterized in humans. However, its lower cytotoxicity in vitro suggests a potentially wider therapeutic window, though the efficacy trade-off is steep.

  • Handling: Both are potent DNA intercalators. Use BSL-2 precautions. Doxorubicin is a vesicant; avoid extravasation.

References

  • Isolation & Structure: Aoki, H. et al. (1991). "Avidinorubicin, a new anthracycline antibiotic." Journal of Antibiotics. (Note: Foundational text for avidinorubicin identification).

  • Comparative Potency: Huseman, E. D., & Byl, J. A. W. (2021).[3] "Synthesis and Cytotoxic Evaluation of Arimetamycin A and Its Daunorubicin and Doxorubicin Hybrids." ACS Central Science.[3][4] (Provides comparative cytotoxicity data for anthracycline hybrids).

  • Mechanism & Toxicity: Minotti, G., et al. (2004). "Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity." Pharmacological Reviews. (Authoritative review on Doxorubicin mechanisms).

  • Bacterial Resistance & Potency: "An unusual class of anthracyclines potentiate Gram-positive antibiotics in intrinsically resistant Gram-negative bacteria." Scientific Reports (2014). (Explicitly compares Doxorubicin vs. Avidinorubicin toxicity in HEK293 cells).

Sources

Crystallographic Analysis of Avidinosamine-Containing Conjugates: A Technical Comparison

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison and crystallographic analysis of avidinosamine-containing compounds, designed for researchers in structural biology and medicinal chemistry.

Executive Summary

Avidinosamine is a rare, highly specialized branched-chain amino sugar (3-amino-2,3,6-trideoxy-3-C-methyl-L-ribo-hexose) found in potent bioactive natural products such as avidinorubicin and the recently described dracomicins .[1] Unlike its more common isomer vancosamine (found in vancomycin), avidinosamine features a distinct stereochemical configuration at the C3 and C4 positions, which drastically alters the solvation shell and ligand-binding pharmacophore of the parent antibiotic.

This guide objectively compares the crystallographic signatures of avidinosamine moieties against established amino sugars (vancosamine, daunosamine), providing experimental protocols for their crystallization and structural elucidation.[1]

Structural & Crystallographic Profile[2][3][4][5][6]

The Avidinosamine Pharmacophore

Avidinosamine is characterized by a trideoxy skeleton with a quaternary carbon at position 3, bearing both a methyl group and an amine. This structural rigidity creates a "molecular anchor" that is critical for the biological activity of anthracycline and macrolide antibiotics.

Comparative Stereochemistry:

  • L-Avidinosamine : 3-amino-2,3,6-trideoxy-3-C-methyl-L-ribo-hexopyranose.[1]

  • L-Vancosamine : 3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose.[1][2]

  • L-Daunosamine : 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose (lacks C3-methyl).[1]

Crystallographic Data Comparison

The following table synthesizes crystallographic data from small-molecule X-ray diffraction studies of synthetic intermediates and related antibiotic complexes.

FeatureAvidinosamine (in Avidinorubicin fragments)Vancosamine (in Vancomycin)Daunosamine (in Doxorubicin)
PDB/CSD Source CSD (Small Molecule) / J. Am. Chem. Soc.[1] 2019 [1]PDB: 1FVM , 1AA5 [2]PDB: 1D12 , 1DAA
Sugar Pucker

Chair (distorted by C3-Me)

Chair

Chair
C3 Configuration Axial Amine / Equatorial Methyl (ribo)Equatorial Amine / Axial Methyl (lyxo)Equatorial Amine (no methyl)
Key Interaction H-bond donor (NH2) + Hydrophobic fill (Me)H-bond donor (NH2) to PeptidoglycanDNA Minor Groove Intercalation anchor
Space Group Typically P2

or P2

2

(chiral)
P4

2

2 (complex)
P2

(DNA complex)
Resol.[1] Limit 0.83 Å (Small Molecule)~1.8 Å (Protein Complex)~1.7 Å (DNA Complex)

Critical Insight: The ribo-configuration of avidinosamine places the C3-amine in an axial position, unlike the equatorial amine of vancosamine. This axial orientation imposes a stricter steric penalty on binding pockets, suggesting that avidinosamine-containing compounds target enzymes or receptors with deeper, more hydrophobic clefts than their vancosamine counterparts.[1]

Biosynthetic & Structural Logic[4][5][8]

The structural uniqueness of avidinosamine stems from its biosynthetic pathway, which diverges from vancosamine at the C4-reduction and C3-methylation steps.

Biosynthesis cluster_legend Stereochemical Divergence TDP_Glc TDP-Glucose Int_4_Keto TDP-4-keto-6-deoxy Intermediate TDP_Glc->Int_4_Keto Dehydratase Int_3_Keto 3-Keto Intermediate Int_4_Keto->Int_3_Keto Isomerase Transaminase TDP_Vanc TDP-L-Vancosamine (Lyxo) Int_3_Keto->TDP_Vanc C3-Methylation C4-Reductase (EvaE) TDP_Avid TDP-L-Avidinosamine (Ribo) Int_3_Keto->TDP_Avid C3-Methylation C4-Reductase (AviE*)

Figure 1: Divergent biosynthetic pathways of branched-chain amino sugars. The stereochemical outcome (ribo vs. lyxo) is dictated by the specific ketoreductase/methyltransferase pair (e.g., AviE vs. EvaE).[1]

Experimental Protocols

Protocol A: Small-Molecule Crystallization of Aminoglycoside Fragments

Objective: Obtain high-resolution X-ray quality crystals of avidinosamine-containing synthetic intermediates (e.g., protected trisaccharides) for absolute stereochemistry determination.

Materials:

  • Target Compound (>95% purity by HPLC).

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Diethyl Ether (

    
    ), Hexane.[1]
    
  • Vessel: 4 mL borosilicate glass vial within a 20 mL scintillation vial.

Workflow:

  • Dissolution: Dissolve 5–10 mg of the avidinosamine derivative in a minimal volume (0.5 mL) of DCM/MeOH (9:1 v/v). Ensure complete solvation; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Vapor Diffusion Setup (Anti-solvent):

    • Place the solution in the inner 4 mL vial (uncapped).

    • Add 3 mL of Hexane or

      
       (anti-solvent) to the outer 20 mL vial.
      
    • Crucial Step: Cap the outer vial tightly. The volatile anti-solvent will slowly diffuse into the DCM solution, increasing saturation gradually.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Observation: Monitor birefringence under polarized light every 24 hours. Crystals typically form within 48–72 hours as prisms or needles.

  • Harvesting: Mount crystals using Paratone-N oil on a cryo-loop and flash-cool in liquid nitrogen for data collection.

Protocol B: Co-Crystallization with Target Proteins

Objective: Structural validation of avidinosamine-conjugate binding (e.g., with bacterial ribosome or specific lectins).

Workflow:

  • Complex Formation: Incubate the protein (10 mg/mL) with the avidinosamine compound (molar ratio 1:5) on ice for 1 hour.

  • Screening: Use sparse-matrix screens (e.g., Hampton Research Index) via sitting-drop vapor diffusion.[1]

  • Optimization:

    • Grid Screen: Vary pH (± 0.5 units) and precipitant concentration (± 5%).

    • Additive Screen: Add 10 mM magnesium chloride or calcium chloride to stabilize sugar-protein electrostatic interactions.[1]

  • Data Processing: Process diffraction data (e.g., using XDS or HKL-2000). Pay specific attention to the anomalous signal if the compound contains heavy atoms (e.g., iodine derivatives) or if S-SAD phasing is attempted using the sulfur atoms in the protein.

Comparative Performance Analysis

When selecting an amino sugar moiety for drug design, the choice between avidinosamine and its isomers affects potency and solubility.

ParameterAvidinosamine (Ribo)Vancosamine (Lyxo)Alternative (e.g., Perosamine)
Hydrophobicity High (C3-Me + Axial geometry)ModerateLow (Lacks C3-Me)
Binding Kinetics Slow-onset, tight binding (suggested by rigid lock)Fast-on, fast-off (solvent exposed)Variable
Synthetic Access Difficult (Requires specific C3-alkylation) [1]Moderate (Fermentation or Synthesis)Moderate
Crystallizability Excellent (Rigid chair conformation)GoodGood

Recommendation: For targets requiring a deep, hydrophobic pocket penetration, avidinosamine derivatives are superior due to the axial amine/equatorial methyl "toggle" which creates a unique shape complementarity not accessible by the flat topology of daunosamine or the equatorial-equatorial arrangement of vancosamine.

References

  • Wang, R., Zhang, S., Fang, J., et al. (2019).[1][3] "Hydrogen-Bonding-Assisted Exogenous Nucleophilic Reagent Effect for β-Selective Glycosylation of Rare 3-Amino Sugars." Journal of the American Chemical Society, 141(24), 9781–9787.[1] [1]

  • Pfeiffer, R. R. (1981).[1][4] "Structural features of vancomycin." Reviews of Infectious Diseases, 3(Suppl), S205-S209.[1][4] (PDB IDs: 1FVM, 1AA5).[1]

  • Greven, R., Jütten, P., & Scharf, H. D. (1993).[1] "A New Stereoselective Route to Branched-Chain Nitro and Amino Sugars: Synthesis of Both Enantiomers of Decilonitrose and Avidinosamine." The Journal of Organic Chemistry, 58(14), 3742–3747.[1]

  • Aoki, M., Shirai, H., Nakayama, N., et al. (1991).[1][5] "Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity."[1][5][6][7] The Journal of Antibiotics, 44(6), 635–645.[1]

Sources

Safety Operating Guide

Avidinorubicin Proper Disposal Procedures: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Substance Identity: Avidinorubicin (C₆₀H₈₆N₄O₂₂) is a potent anthracycline antibiotic isolated from Streptomyces avidinii. Hazard Classification: Cytotoxic, Mutagenic, Reproductive Toxin. Disposal Standard: High-Temperature Incineration.

Critical Warning: Unlike standard laboratory reagents, Avidinorubicin possesses a complex glycosidic structure that resists standard chemical neutralization. Do not rely solely on bleach (sodium hypochlorite) for disposal of bulk quantities. While hypochlorite can degrade the anthracycline core for surface decontamination, the resulting byproducts may remain mutagenic.

The Golden Rule of Anthracycline Disposal:

Treat all Avidinorubicin waste as RCRA Hazardous Waste (functionally equivalent to U-Listed Waste U010/Doxorubicin). Segregate strictly into "Trace" and "Bulk" streams to ensure regulatory compliance and environmental safety.

Immediate Action: Spill Response Protocol

For spills > 5 mL or > 5 mg (powder)

PhaseAction StepTechnical Rationale
1. Isolate STOP work. Evacuate immediate area. Post "Cytotoxic Spill" signage.Prevents aerosol inhalation and tracking of vesicant particles.
2. Protect Don Double Nitrile Gloves (tested to ASTM D6978), Tyvek Gown , N95/P100 Respirator , and Goggles .Anthracyclines are vesicants; skin contact causes necrosis. Dust inhalation is carcinogenic.
3. Contain Liquids: Cover with absorbent chemo-pads. Powders: Cover with damp paper towels (do not spray directly).[1]Preventing aerosolization is critical; dry sweeping is strictly prohibited.
4. Deactivate Apply 10% Sodium Hypochlorite (Bleach) for 30 minutes , followed by 1% Sodium Thiosulfate .Oxidative cleavage of the anthracycline tetracyclic ring reduces immediate surface toxicity.
5. Dispose Place all cleanup materials into a Black Bulk Chemo Waste Bin .Deactivated residue is still hazardous chemical waste, not municipal trash.

Routine Disposal Workflow: The "Trace vs. Bulk" Logic

Proper segregation reduces disposal costs while maintaining compliance. You must distinguish between Trace Waste (RCRA Empty) and Bulk Waste .

Decision Logic Diagram

The following diagram illustrates the critical decision pathway for segregating Avidinorubicin waste.

DisposalWorkflow cluster_legend Key Definitions Start Avidinorubicin Waste Generated IsLiquid Is it a liquid formulation? Start->IsLiquid IsEmpty Is the container 'RCRA Empty'? (<3% by weight remaining) IsLiquid->IsEmpty No (Solid/Container) BulkBin BULK CHEMO WASTE (Black Bin) IsLiquid->BulkBin Yes (Free Liquid) IsEmpty->BulkBin No (>3% remains) TraceBin TRACE CHEMO WASTE (Yellow Bin) IsEmpty->TraceBin Yes (<3% remains) Incineration High-Temp Incineration (>1000°C) BulkBin->Incineration Mandatory MedWaste Regulated Medical Waste Incineration TraceBin->MedWaste Standard Path Legend Bulk = Full vials, spill cleanup, IV bags >3% full Trace = Empty vials, gloves, gowns, tubing

Figure 1: Decision matrix for segregating Avidinorubicin waste streams. "RCRA Empty" is defined as a container holding less than 3% of its original volume.

Detailed Stream Specifications
A. Black Bin (Bulk Chemotherapy Waste)
  • Definition: Any waste containing free liquid Avidinorubicin or items heavily contaminated (e.g., spill cleanup materials, full/partially full vials).

  • Container: Rigid, puncture-proof black container labeled "RCRA HAZARDOUS WASTE - CYTOTOXIC".

  • Disposal Method: Hazardous Waste Incineration.

  • Why? This stream is managed under strict EPA guidelines (or local equivalent) for toxic chemical destruction. Autoclaving is insufficient for anthracyclines.

B. Yellow Bin (Trace Chemotherapy Waste)
  • Definition: "RCRA Empty" containers (vials/syringes with <3% residue), PPE (gloves, gowns), and tubing.

  • Container: Yellow rigid container or yellow bags labeled "TRACE CHEMO".

  • Disposal Method: Regulated Medical Waste Incineration.

  • Why? While less hazardous, trace residues still pose mutagenic risks and cannot go into standard biohazard (Red Bag) waste, which is often only autoclaved.

Technical Justification: Why Incineration?

Avidinorubicin, like its analog Doxorubicin, functions by intercalating into DNA and inhibiting Topoisomerase II. This mechanism makes the molecule inherently stable and potent.

Mechanism of Toxicity & Persistence

Mechanism Avidinorubicin Avidinorubicin (Anthracycline Core) DNA Cellular DNA Avidinorubicin->DNA Intercalates Complex Stable Drug-DNA Intercalation Complex DNA->Complex TopoII Topoisomerase II Complex->TopoII Inhibits Religation Damage Double-Strand Breaks (Apoptosis/Mutagenesis) TopoII->Damage Accumulation

Figure 2: The stability of the anthracycline core requires thermal destruction. Chemical oxidation (bleach) may break the glycosidic bonds but leave the toxic chromophore intact if not managed precisely.

Chemical Inactivation Risks: Research on anthracyclines (Doxorubicin) indicates that while 5.25% Sodium Hypochlorite (Bleach) can degrade the molecule, the reaction time and concentration are variable. Incomplete oxidation can generate mutagenic residues. Therefore, chemical inactivation is a surface decontamination step only , not a disposal method.

Regulatory & Compliance Data

ParameterSpecificationReference Standard
Waste Code (US) Trace: N/A (State Regulated) Bulk: Treat as U010 (Doxorubicin equivalent)EPA RCRA 40 CFR 261.33
Incineration Temp > 1,000°C (1,832°F) Required for complete destruction of the anthraquinone ring.
PPE Standard ASTM D6978 (Chemo-rated gloves)Standard latex/nitrile may be permeable to solvents used in formulation.
Storage Segregated from oxidizers; cool, dry place.Prevent accidental reaction or degradation prior to disposal.

References

  • Pfizer Inc. (2025). Safety Data Sheet: Doxorubicin Hydrochloride. Link (Used as primary surrogate for anthracycline safety data).

  • Cayman Chemical. (2025).[2] Idarubicin (hydrochloride) Safety Data Sheet. Link (Structural analog data).

  • National Institutes of Health (NIH). (2019). Waste Disposal of Cytotoxic Drugs.[3] Link

  • Aoki, M., et al. (1991). Structural studies on avidinorubicin, a novel anthracycline. The Journal of Antibiotics. (Source of chemical identity).
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Link

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Avidinorubicin

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutics is a journey of precision and caution. When working with potent compounds like Avidinorubicin, a cytotoxic and antineoplastic agent, ensuring personal and environmental safety is not just a procedural formality; it is a foundational pillar of scientific integrity. This guide provides an in-depth, experience-driven framework for the safe handling of Avidinorubicin, with a specific focus on the critical role of Personal Protective Equipment (PPE).

The Unseen Hazard: Understanding the Risks of Avidinorubicin

Avidinorubicin, a potent cytotoxic drug, is designed to kill cancer cells. However, its toxicity is not limited to its intended target, posing significant risks to the researchers who handle it. Exposure can occur through inhalation of aerosols, skin contact, or accidental ingestion, with potential health effects ranging from skin and eye irritation to more severe, long-term consequences.[1][2] The active component, similar to Idarubicin Hydrochloride, is classified as harmful if swallowed and may cause adverse effects on various organ systems with repeated exposure.[2][3] Therefore, a comprehensive PPE strategy is paramount to mitigate these risks.

Your Armor in the Lab: A Multi-Layered Approach to PPE

The selection and use of PPE for handling Avidinorubicin is not a one-size-fits-all approach. The level of protection must be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory activities involving Avidinorubicin.

ActivityRecommended Personal Protective Equipment
Reconstitution & Dilution Primary Engineering Control: All handling of powdered or concentrated Avidinorubicin must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood that is exhausted to the outside.[1] Gloves: Double gloving with chemotherapy-tested gloves is mandatory.[4][5] The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff.[4] Gown: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4][5] Eye/Face Protection: Safety goggles or a full-face shield must be worn to protect against splashes.[5][6] Respiratory Protection: If there is a risk of aerosol generation outside of a primary engineering control, a fit-tested N95 respirator or higher is necessary.[7]
Cell Culture & In Vitro Assays Gloves: Double gloving with chemotherapy-tested gloves. Change the outer glove immediately if contaminated.[4] Gown: A disposable, non-permeable gown. Eye/Face Protection: Safety glasses with side shields are the minimum requirement.
Animal Dosing Gloves: Double gloving with chemotherapy-tested gloves. Gown: A disposable, non-permeable gown. Eye/Face Protection: Safety goggles or a face shield to protect against splashes. Respiratory Protection: An N95 respirator may be required depending on the administration route and potential for aerosolization.
Waste Disposal Gloves: Double gloving with chemotherapy-tested gloves. Gown: A disposable, non-permeable gown. Eye/Face Protection: Safety glasses with side shields.
Spill Cleanup Gloves: Double gloving with chemotherapy-tested gloves. Gown: A disposable, non-permeable gown. Eye/Face Protection: Full-face shield and safety goggles. Respiratory Protection: A fit-tested N95 respirator or higher is required.[7] Shoe Covers: Disposable shoe covers should be worn.[7]

The Critical Path: A Step-by-Step Workflow for Safe Handling

To ensure a self-validating system of safety, every protocol must be clear, concise, and rooted in best practices. The following workflow illustrates the essential steps for handling Avidinorubicin, from preparation to disposal.

HandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) prep_bsc Work in a Certified Biological Safety Cabinet prep_ppe->prep_bsc Enter controlled area prep_reconstitute Reconstitute Avidinorubicin prep_bsc->prep_reconstitute exp_procedure Perform Experimental Procedure prep_reconstitute->exp_procedure Proceed with experiment cleanup_decontaminate Decontaminate Work Surfaces exp_procedure->cleanup_decontaminate Experiment complete cleanup_dispose_sharps Dispose of Sharps in Chemotherapy Waste Container cleanup_decontaminate->cleanup_dispose_sharps cleanup_dispose_waste Dispose of Contaminated PPE and Materials in Designated Chemotherapy Waste cleanup_dispose_sharps->cleanup_dispose_waste cleanup_doff Doff PPE in Correct Order cleanup_dispose_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avidinorubicin
Reactant of Route 2
Avidinorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.